3-Methylthieno[3,2-b]pyridine-6-carboxylic acid
Description
BenchChem offers high-quality 3-Methylthieno[3,2-b]pyridine-6-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methylthieno[3,2-b]pyridine-6-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-methylthieno[3,2-b]pyridine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S/c1-5-4-13-7-2-6(9(11)12)3-10-8(5)7/h2-4H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHPJDSGYXUVATJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=C1N=CC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physicochemical Profiling of Thieno[3,2-b]pyridine Carboxylic Acid Derivatives: A Technical Guide
The following technical guide details the physicochemical characterization of thieno[3,2-b]pyridine carboxylic acid derivatives. This document is structured to serve as an operational manual for medicinal chemists and formulation scientists.
Executive Summary
The thieno[3,2-b]pyridine scaffold represents a privileged pharmacophore in modern drug discovery, serving as a bioisostere for quinoline, indole, and purine systems. Its carboxylic acid derivatives are critical intermediates in the synthesis of kinase inhibitors (e.g., PI3K, Haspin) and antibacterial agents (e.g., InhA inhibitors).
Despite their biological potency, these derivatives often present physicochemical challenges—specifically regarding aqueous solubility and solid-state polymorphism—that can attrition drug candidates early. This guide provides a comprehensive analysis of the scaffold’s physicochemical architecture and details self-validating protocols for profiling these molecular entities.
Chemical Architecture & Electronic Profile
Scaffold Analysis
The thieno[3,2-b]pyridine core consists of a
-
Aromaticity: The system retains high aromatic stability, though the thiophene ring is more susceptible to oxidative metabolism (S-oxidation) than the pyridine ring.
-
H-Bonding Potential:
-
Pyridine Nitrogen (
): Acts as a weak Hydrogen Bond Acceptor (HBA). -
Carboxylic Acid (
): Acts as both a Hydrogen Bond Donor (HBD) and Acceptor (HBA). -
Interaction: In the solid state, these moieties often drive the formation of head-to-tail intermolecular hydrogen bonds, leading to high melting points and poor dissolution rates.
-
Visualization of Electronic Distribution
The following diagram illustrates the core numbering and electronic vectors that dictate physicochemical behavior.
Figure 1: Functional anatomy of the thieno[3,2-b]pyridine carboxylic acid scaffold showing key ionization centers.
Physicochemical Characteristics
Acid-Base Dissociation (pKa)
Understanding the ionization state is paramount for predicting bioavailability.
-
Acidic pKa (
): Typically ranges from 3.5 to 4.5 . The electron-withdrawing nature of the pyridine ring can slightly lower the pKa compared to benzoic acid derivatives. -
Basic pKa (
): The pyridine nitrogen is weakly basic, with a pKa typically between 3.0 and 4.0 . -
Isoelectric Point (pI): If the molecule possesses both ionizable groups (zwitterionic nature), it will exhibit minimum solubility at its pI, often calculated as
.
Lipophilicity (LogP vs. LogD)
Thieno[3,2-b]pyridine derivatives are inherently lipophilic due to the planar aromatic system.
-
LogP (Intrinsic): Generally high (> 2.5) for unsubstituted cores, driving membrane permeability but limiting solubility.
-
LogD (pH 7.4): At physiological pH, the carboxylic acid is ionized (
), significantly lowering LogD and improving solubility. However, masking the acid (e.g., amide formation) restores high lipophilicity, necessitating polar substituents (e.g., morpholine, piperazine) to maintain "drug-likeness."
Solubility Profile
-
Low pH (pH 1-2): Protonation of
increases solubility. -
Mid pH (pH 3-5): Potential precipitation zone if zwitterionic species dominate (net neutral charge).
-
High pH (pH > 6): Deprotonation of
yields high solubility.
Experimental Protocols (Self-Validating Systems)
Protocol A: Potentiometric pKa Determination
Rationale: UV-metric methods may fail due to weak chromophore shifts upon ionization of the carboxylic acid. Potentiometry is the gold standard for this scaffold.
Equipment: Sirius T3 or equivalent autotitrator.
-
Preparation: Dissolve 1-3 mg of the derivative in 10 mL of 0.15 M KCl (ionic strength adjustor). If insoluble, use a co-solvent method (methanol/water ratios: 20%, 30%, 40%) and extrapolate to 0% organic.
-
Titration Loop:
-
Acidify to pH 1.8 using 0.5 M HCl.
-
Titrate with 0.5 M KOH under inert gas (
) purge to pH 12.0. -
Perform distinct "blank" titrations to subtract solvent effects.
-
-
Validation: The Bjerrum plot must show distinct inflection points. If the difference between
and is units, use multi-set data fitting (Target Factor Analysis).
Protocol B: Kinetic Solubility (Nephelometry)
Rationale: High-throughput screening for derivatives to identify "solubility cliffs."
-
Stock: Prepare 10 mM DMSO stock solution.
-
Dilution: Spike stock into pH 7.4 phosphate buffer (final DMSO < 2%) in a 96-well plate.
-
Incubation: Shake at 25°C for 2 hours (kinetic equilibrium).
-
Measurement: Measure light scattering (nephelometry) at 600-800 nm.
-
Threshold: Precipitation is defined as signal > 3x background noise.
Protocol C: LogD Distribution Coefficient (Shake-Flask)
Rationale: Accurate prediction of partitioning in biological systems.
-
Phases: Pre-saturate 1-octanol and pH 7.4 buffer with each other for 24 hours.
-
Equilibration: Add compound to the biphasic system (1:1 volume ratio). Vortex for 1 hour; centrifuge at 3000 rpm for 30 mins to break emulsions.
-
Quantification: Analyze both phases via HPLC-UV.
-
Calculation:
.-
Note: Mass balance must be within 90-110% to validate the assay.
-
Structure-Activity Relationship (SAR) Implications[1]
The physicochemical data directly informs the optimization of biological activity. The table below summarizes how structural modifications to the thieno[3,2-b]pyridine core affect properties.
| Structural Modification | Effect on pKa ( | Effect on LogD (pH 7.4) | Solubility Impact | Biological Risk |
| 2-COOH (Parent) | ~3.5 | Low (Ionized) | High (at pH > 5) | Poor Permeability (Polar) |
| Amide Coupling (2-CONHR) | Neutral | Increases | Decreases | Metabolic Stability |
| Electron-Donating Group at C3 | Increases | Increases | Variable | Oxidation of Thiophene |
| N-Oxide Formation ( | Decreases | Decreases | Increases | Potential Toxicophore |
SAR Optimization Workflow
The following decision tree guides the optimization of derivatives based on physicochemical feedback.
Figure 2: Physicochemical optimization logic for thieno[3,2-b]pyridine candidates.
References
-
Thienopyridine Analogues in Medicinal Chemistry Source: ResearchGate Description: Comprehensive review of the thienopyridine scaffold, its synthesis, and applications in treating CNS diseases and cancer. URL:[Link]
-
Thieno[3,2-b]pyridine: Attractive scaffold for highly selective kinase inhibitors Source: Wiley Online Library (Angewandte Chemie) Description: Details the use of the scaffold in creating selective inhibitors for Haspin and other kinases, discussing binding modes and selectivity profiles.[1][2] URL:[Link]
-
Discovery of Thieno[3,2-b]pyridine-5-carboxamides as mGlu5 Negative Allosteric Modulators Source: ACS Publications (J. Med. Chem.) Description: A study on structure-activity relationships (SAR) focusing on solubility and metabolic stability improvements of the scaffold. URL:[Link]
-
Design and synthesis of Thieno[3,2-b]pyridinone derivatives against Mycobacterium tuberculosis Source: PubMed (Eur J Med Chem) Description: Highlights the antibacterial application of the scaffold and its physicochemical optimization for in vivo efficacy. URL:[Link]
Sources
Bioisosteric Applications of 3-Methylthieno[3,2-b]pyridine-6-carboxylic Acid
This technical guide provides an in-depth analysis of 3-Methylthieno[3,2-b]pyridine-6-carboxylic acid , a specialized heterocyclic scaffold used in modern medicinal chemistry. It focuses on its application as a bioisostere for quinoline and indole moieties, offering detailed synthetic pathways, physicochemical profiling, and validated experimental protocols.
Executive Summary: The Thienopyridine Advantage
In the optimization of small molecule drugs, the thieno[3,2-b]pyridine scaffold has emerged as a high-value bioisostere for the privileged quinoline and naphthalene ring systems. Specifically, the 3-methyl-6-carboxylic acid derivative offers a unique combination of steric occlusion (via the 3-methyl group) and a versatile ligation handle (the 6-carboxyl group).
This guide details the structural rationale for deploying this scaffold to solve common drug discovery challenges—such as metabolic liability, solubility issues, and off-target toxicity—while providing a robust synthetic roadmap for its production.
Structural Analysis & Bioisosteric Rationale
Scaffold Hopping: Thieno[3,2-b]pyridine vs. Quinoline
The replacement of a benzene ring (in quinoline) with a thiophene ring (in thienopyridine) is a classic example of bioisosterism. However, the specific substitution pattern of 3-Methylthieno[3,2-b]pyridine-6-carboxylic acid provides distinct advantages:
-
Electronic Distribution: The thiophene sulfur atom acts as a weak hydrogen bond acceptor and alters the dipole moment compared to the benzene ring in quinoline. This can improve binding affinity in pockets where the hydrophobic collapse is critical but π-π stacking needs modulation.
-
Metabolic Blocking: The 3-methyl group is strategically placed to block the C3-position of the thiophene ring, a site often prone to oxidative metabolism (sulfoxidation or hydroxylation) or electrophilic attack.
-
Vector Alignment: The 6-carboxylic acid mimics the 6- or 7-position substituents of quinolines, preserving the exit vector required for solvent interactions or extending into ribose-binding pockets in kinase targets.
Physicochemical Profiling
| Property | 3-Methylthieno[3,2-b]pyridine-6-COOH | Quinoline-6-COOH | Indole-6-COOH | Impact |
| cLogP | ~2.1 | ~1.9 | ~2.3 | Enhanced lipophilicity vs quinoline; improved membrane permeability. |
| TPSA | ~50 Ų | ~50 Ų | ~60 Ų | Comparable polar surface area; maintains oral bioavailability potential. |
| pKa (Acid) | ~3.8 | ~4.0 | ~4.5 | Slightly more acidic; improved solubility at physiological pH. |
| Aromaticity | High (Fused) | High | High | Stable core for π-stacking interactions (e.g., hinge regions of kinases). |
Diagram: Bioisosteric Overlay
The following diagram illustrates the structural superposition and vector mapping between the thienopyridine scaffold and its quinoline analog.
Caption: Structural mapping of the scaffold hop from quinoline to thienopyridine, highlighting key features.
Synthetic Pathways[1][2][3][4][5]
Accessing the 3-Methylthieno[3,2-b]pyridine-6-carboxylic acid core requires a convergent strategy. The most robust method utilizes the Friedländer-type annulation or cyclization of amino-thiophene precursors.
Retrosynthetic Analysis[1]
-
Target: 3-Methylthieno[3,2-b]pyridine-6-carboxylic acid.
-
Disconnection: Pyridine ring formation.
-
Precursors: 3-Amino-4-methylthiophene-2-carbaldehyde (or ester) + Pyruvate derivative.
Detailed Synthetic Protocol
Step 1: Synthesis of Methyl 3-amino-4-methylthiophene-2-carboxylate
-
Reagents: Methyl acetoacetate, methyl cyanoacetate, elemental sulfur, diethylamine (catalyst).
-
Mechanism: Gewald Reaction.
-
Procedure:
-
Mix methyl acetoacetate (1.0 eq) and methyl cyanoacetate (1.0 eq) in methanol.
-
Add elemental sulfur (1.0 eq).
-
Add diethylamine dropwise while keeping temperature < 50°C.
-
Reflux for 2 hours. Cool to precipitate the thiophene intermediate.
-
Step 2: Cyclization to the Thieno[3,2-b]pyridine Core
-
Reagents: 3-Amino-4-methylthiophene-2-carboxylate, Dimethylformamide dimethyl acetal (DMF-DMA), followed by acidic cyclization or reaction with dimethyl acetylenedicarboxylate (DMAD).
-
Alternative (Friedländer): Reduce the ester to an aldehyde (DIBAL-H) to get 3-amino-4-methylthiophene-2-carbaldehyde. Condense with pyruvic acid.[1]
Validated Protocol (Pyruvate Condensation Method): This method is preferred for direct access to the carboxylic acid.
-
Starting Material: 3-Amino-4-methylthiophene-2-carbaldehyde (prepared via reduction of the nitrile/ester).
-
Condensation: Dissolve the aldehyde (10 mmol) in ethanol (20 mL).
-
Addition: Add pyruvic acid (12 mmol) and NaOH (10%, 5 mL).
-
Reaction: Reflux for 4 hours. The basic conditions promote the condensation between the amino group and the ketone of pyruvate, followed by aldol condensation with the aldehyde.
-
Workup: Cool to RT. Acidify with HCl (1M) to pH 3-4. The precipitate is 3-Methylthieno[3,2-b]pyridine-6-carboxylic acid .
-
Purification: Recrystallization from Ethanol/Water.
Synthetic Workflow Diagram
Caption: Step-by-step synthetic route from acyclic precursors to the final fused heterocyclic acid.
Case Studies in Drug Discovery
Kinase Inhibition (c-Met & VEGFR2)
Derivatives of thieno[3,2-b]pyridine-6-carboxylic acid have been successfully utilized to design Type II kinase inhibitors.
-
Mechanism: The pyridine nitrogen (N4) interacts with the hinge region of the kinase (e.g., Met1160 in c-Met).
-
Role of 6-COOH: Converted to an amide (e.g., N-aryl amide), it extends into the allosteric hydrophobic back-pocket, mimicking the binding mode of clinically approved quinoline-based inhibitors like Cabozantinib.
-
Outcome: The thienopyridine analogs often show improved selectivity profiles due to the subtle geometric differences in the ATP-binding cleft.
GPCR Modulation (mGlu5 NAMs)
In the search for Negative Allosteric Modulators (NAMs) of the metabotropic glutamate receptor 5 (mGlu5), the thieno[3,2-b]pyridine core served as a crucial scaffold hop from a picolinamide lead.
-
Challenge: The original picolinamide series suffered from high clearance.
-
Solution: Replacement with the thieno[3,2-b]pyridine core reduced metabolic turnover. The 3-methyl substituent was critical for maintaining potency, likely by filling a small hydrophobic sub-pocket in the transmembrane domain.
Experimental Validation Protocols
To ensure scientific integrity, the following assays are recommended to validate the synthesized scaffold's quality and utility.
Purity & Identity Verification[6]
-
HPLC: C18 Column, gradient 5-95% ACN in Water (0.1% Formic Acid). Target purity >98%.
-
1H NMR (DMSO-d6): Look for the singlet of the 3-methyl group (~2.3-2.5 ppm), the thiophene proton (if not substituted at C2), and the pyridine aromatic protons (singlets or doublets depending on substitution).
-
LC-MS: Confirm [M+H]+ = 194.02 (for C9H7NO2S).
Solubility Assay (Thermodynamic)
-
Preparation: Add excess solid compound to phosphate buffer (pH 7.4).
-
Incubation: Shake at 25°C for 24 hours.
-
Filtration: Filter through 0.45 µm PVDF membrane.
-
Quantification: Analyze filtrate by HPLC-UV against a standard curve.
-
Target: >50 µM is desirable for fragment-based screening.
References
-
Synthesis of Thienopyridines
-
Kinase Inhibitor Applications
-
Bannen, L. C., et al. (2009). "N3-arylmalonamides: A New Series of thieno[3,2-b]pyridine Based Inhibitors of c-Met and VEGFR2 Tyrosine Kinases." Bioorganic & Medicinal Chemistry Letters. Link
-
-
GPCR Modulators (mGlu5)
-
Maurer, M. A., et al. (2019). "Discovery of Thieno[3,2-b]pyridine-5-carboxamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5." ACS Medicinal Chemistry Letters. Link
-
-
Bioisosterism Principles
-
Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. Link
-
-
Scaffold Synthesis (Gewald Reaction)
-
Sabnis, R. W. (1999). "The Gewald Synthesis." Sulfur Reports. Link
-
Sources
Literature review of 3-methylthieno[3,2-b]pyridine derivatives in oncology
Executive Summary
The thieno[3,2-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel anticancer agents. This technical guide provides a comprehensive literature review of 3-methylthieno[3,2-b]pyridine derivatives and their analogues, tailored for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies employed to create these compounds, their diverse mechanisms of action targeting key oncogenic pathways, and their preclinical efficacy in various cancer models, with a particular focus on triple-negative breast cancer (TNBC). This document synthesizes data from recent studies, presenting quantitative efficacy data, detailed experimental protocols, and structure-activity relationship insights to guide future drug discovery efforts.
Introduction: The Rise of the Thienopyridine Scaffold
Heterocyclic compounds containing nitrogen and sulfur are cornerstones of modern drug discovery. Among these, the thieno[3,2-b]pyridine core, a fused bicyclic system, has garnered substantial interest due to its versatile biological activities.[1][2] Its rigid structure provides a unique three-dimensional arrangement for substituents, enabling precise interactions with biological targets. While various thienopyridine isomers exist, derivatives of the thieno[3,2-b]pyridine scaffold have shown particular promise as highly selective protein kinase inhibitors, a critical class of oncology drugs.[3]
This guide focuses specifically on derivatives functionalized at the 3-position of the thiophene ring, which have been the subject of recent intensive investigation for their potent antitumor properties. These compounds represent a promising avenue for tackling cancers with limited therapeutic options, such as the aggressive and difficult-to-treat triple-negative breast cancer.[4]
Synthetic Strategies: The Suzuki-Miyaura Cross-Coupling Approach
The generation of a diverse library of 3-substituted thieno[3,2-b]pyridine derivatives is crucial for exploring their therapeutic potential. The primary and most effective method reported for this is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[5][6] This Nobel Prize-winning reaction is favored in medicinal chemistry for its mild reaction conditions, tolerance of a wide range of functional groups, and high yields.
The typical synthetic route begins with a methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate core. This starting material is then coupled with various (hetero)aryl boronic acids, pinacol boranes, or trifluoro potassium boronate salts.[4][7] The use of a palladium catalyst, such as PdCl2(dppf), is essential for facilitating the carbon-carbon bond formation. This strategy allows for the systematic introduction of a wide array of substituents at the 3-position, enabling a thorough investigation of the structure-activity relationship.[6]
Caption: General workflow for the synthesis of 3-arylthieno[3,2-b]pyridine derivatives.
Mechanism of Action and Biological Targets
Thieno[3,2-b]pyridine derivatives function as multi-targeting agents, a desirable attribute in oncology that can help overcome resistance mechanisms.[8] Their activity stems from the inhibition of key proteins involved in cell proliferation, survival, and angiogenesis.
Kinase Inhibition
The thieno[3,2-b]pyridine scaffold is an attractive template for developing ATP-competitive kinase inhibitors.[3] Its weak interaction with the kinase hinge region allows for diverse binding modes, leading to high selectivity.[3]
-
Haspin Kinase: The derivative MU1920 has been identified as a potent and highly selective inhibitor of Haspin kinase, with an in vitro IC50 of 6 nM.[3][9] Haspin kinase is a key mitotic regulator that phosphorylates histone H3 at threonine 3 (H3T3ph), a crucial step for the proper alignment and segregation of chromosomes during cell division.[9] Inhibition of Haspin disrupts mitosis, which can lead to cell death in rapidly dividing cancer cells.
-
VEGFR-2: Earlier studies reported that substituted 7-(indol-5-yl)aminothieno[3,2-b]pyridines act as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[5] VEGFR-2 is a primary mediator of angiogenesis, the process by which tumors form new blood vessels to sustain their growth.[5] Inhibiting this receptor can starve tumors of essential nutrients and oxygen.
Caption: Simplified signaling pathway of Haspin kinase during mitosis and its inhibition.
Cell Cycle Arrest and Apoptosis
A common outcome of treatment with these derivatives is the disruption of the cell cycle.
-
In studies on TNBC cell lines, the promising compound 2e was found to cause an increase in the G0/G1 cell cycle phase and a decrease in the S phase.[4][5]
-
Conversely, in prostate cancer models, related thieno[2,3-b]pyridine compounds induced a pronounced G2/M arrest, often leading to the formation of multinucleated cells before cell death.[8][10]
This cell cycle disruption is a strong trigger for apoptosis (programmed cell death). Several studies have confirmed that thieno[3,2-b]pyridine derivatives induce apoptosis in various cancer cell lines, including colorectal and prostate cancer.[8][11]
Preclinical Efficacy in Oncology
The antitumor potential of 3-methylthieno[3,2-b]pyridine derivatives has been evaluated in a range of cancer models, with particularly encouraging results in TNBC.
Triple-Negative Breast Cancer (TNBC)
TNBC is an aggressive subtype of breast cancer with limited treatment options.[5] A series of novel methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates (compounds 2a–2h ) were synthesized and evaluated for their antitumor activity against the TNBC cell lines MDA-MB-231 and MDA-MB-468.[7] Several of these compounds demonstrated significant growth inhibition with minimal toxicity to non-tumorigenic mammary epithelial cells (MCF-12A).[4][5]
| Compound ID | Substitution at 3-position | GI50 vs. MDA-MB-231 (μM)[5] | GI50 vs. MDA-MB-468 (μM)[5] | GI50 vs. MCF-12A (non-tumorigenic) (μM)[5] |
| 2e | 4-chlorophenyl | 13 | 14 | > 50 |
| 2f | 4-methoxyphenyl | 21 | 16 | > 50 |
| 2h | furan-2-yl | 22 | 13 | > 50 |
GI50: The concentration of a compound that causes 50% inhibition of cell growth.
The most promising compound, 2e , not only decreased the number of viable TNBC cells but also significantly reduced tumor size in an in ovo Chick Chorioallantoic Membrane (CAM) model, highlighting its potential in vivo efficacy.[4][5]
Other Malignancies
The therapeutic potential of this scaffold extends beyond breast cancer:
-
Prostate Cancer: Related thieno[2,3-b]pyridines potently inhibit the growth and motility of prostate cancer cells, including castrate-resistant models.[8][12]
-
Colorectal and Lung Cancer: Derivatives have shown growth inhibitory potential against human tumor cell lines such as HCT-15 (colorectal adenocarcinoma) and NCI-H460 (non-small cell lung cancer).[11][13]
-
Ovarian and Cervical Cancer: The broader class of thieno[2,3-b]pyridines has demonstrated significant cytotoxicity, apoptosis induction, and reduction of the cancer stem cell population in ovarian and cervical cancer cell lines.[14][15]
Structure-Activity Relationship (SAR) Insights
Understanding how molecular structure influences biological activity is key to designing more potent drugs. While SAR studies for this specific subclass are emerging, analysis of the existing data provides valuable insights:
-
The 3-Aryl Moiety is Crucial: The nature of the aryl or heteroaryl group introduced at the 3-position via Suzuki coupling significantly impacts antitumor activity. For example, the presence of a 4-chlorophenyl group (compound 2e ) resulted in the most potent activity against the MDA-MB-231 TNBC cell line.[5]
-
General Trends in Pyridine Derivatives: Broader studies on pyridine-containing compounds suggest that the presence and position of electron-donating groups like methoxy (-OMe) and hydroxyl (-OH) can enhance antiproliferative activity.[16][17] Conversely, bulky groups or certain halogen substitutions may decrease activity, although the 4-chloro substitution in 2e demonstrates that this is not a universal rule and is context-dependent.[16][17]
-
The Core Scaffold: The thieno[3,2-b]pyridine core serves as an effective and adaptable framework. Its ability to anchor inhibitors in the back pocket of kinases, rather than being a simple ATP mimetic, contributes to its high selectivity.[3]
Key Experimental Protocols
Reproducibility is paramount in scientific research. Here, we detail the methodologies for key assays used in the evaluation of these compounds.
Protocol: Cell Growth Inhibition (Sulforhodamine B Assay)
The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density based on the measurement of total cellular protein content.[9] It is a reliable and widely used method for cytotoxicity screening.
Methodology:
-
Cell Plating: Seed cells in 96-well plates at an appropriate density (e.g., 2,500-5,000 cells/well) and allow them to adhere for 24 hours.
-
Compound Treatment: Add various concentrations of the thieno[3,2-b]pyridine derivatives to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
Cell Fixation: Gently discard the culture medium. Fix the cells by adding 100 µL of ice-cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water to remove TCA and unbound components. Allow plates to air dry completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.
-
Wash and Solubilize: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye. Allow plates to air dry. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Read Absorbance: Measure the optical density (OD) at 510 nm using a microplate reader. The OD is proportional to the total cellular protein, and thus to the cell number. The GI50 value is calculated from the dose-response curve.
Protocol: Cell Cycle Analysis (Flow Cytometry)
Flow cytometry with Propidium Iodide (PI) staining is used to assess the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Methodology:
-
Cell Treatment & Collection: Treat cells with the desired compound concentrations for 24-48 hours. Harvest the cells (including floating cells in the supernatant) by trypsinization and centrifugation.
-
Fixation: Wash the cell pellet with PBS. Resuspend the cells and fix them by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 12 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing PBS, RNase A (to prevent staining of double-stranded RNA), and Propidium Iodide (a fluorescent intercalating agent that stains DNA).
-
Analysis: Incubate in the dark for 30 minutes at room temperature. Analyze the samples using a flow cytometer. The DNA content of the cells is proportional to the PI fluorescence intensity, allowing for quantification of cells in each cycle phase.
Challenges and Future Directions
While the 3-methylthieno[3,2-b]pyridine scaffold holds immense promise, several challenges remain. The potency of the current lead compounds, with GI50 values in the low micromolar range, needs to be improved to be competitive with standard-of-care agents, which often exhibit nanomolar efficacy.[9] Future work should focus on:
-
Lead Optimization: Expanding the SAR studies with a wider array of substitutions to enhance potency and selectivity.
-
Pharmacokinetic Profiling: Evaluating the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds to ensure they are suitable for in vivo applications.
-
Combination Therapies: Investigating the synergistic effects of these derivatives when combined with existing chemotherapeutic agents or targeted therapies.
-
Biomarker Discovery: Identifying biomarkers that can predict which patient populations are most likely to respond to treatment with these novel agents.
Conclusion
Derivatives of the 3-methylthieno[3,2-b]pyridine scaffold represent a highly promising class of anticancer agents. Through robust synthetic strategies like the Suzuki-Miyaura cross-coupling, a diverse chemical space has been explored, yielding compounds with significant activity against challenging cancers like TNBC. Their multi-targeted mechanism of action, primarily through the inhibition of crucial protein kinases and the induction of cell cycle arrest and apoptosis, provides a strong rationale for their continued development. The data summarized in this guide underscores the therapeutic potential of this scaffold and provides a solid foundation for future research aimed at translating these preclinical findings into clinically effective oncology drugs.
References
- Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM)
- Comparative Efficacy Analysis of Thieno[3,2-b]pyridine Derivatives Against Known Inhibitors in Oncology Research. Benchchem.
- Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM)
- (PDF) Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line.
- Synthesis of methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates 2a-2h products.
- A Comparative Guide to the Structure-Activity Relationship of Thieno[2,3-c]pyridine Analogs as Anticancer Agents. Benchchem.
- Synthesis and evaluation of the antitumor potential of novel methyl 3-(hetero)arylthieno[3,2- b ]pyridine-2-carboxylates | Request PDF.
- The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
- Pyridine Moiety: Recent Advances in Cancer Treatment. Indian Journal of Pharmaceutical Sciences.
- Synthesis and evaluation of the antitumor potential of novel methyl 3-(hetero)arylthieno[3,2-b]pyridine. Sciforum.
- The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives.
- Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Arabian Journal of Chemistry.
- Thieno[2,3-b]pyridine compounds potently inhibit prost
- (PDF) Thieno[3,2‐b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode.
- Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility.
- Thieno[2,3-b]pyridines as a Novel Strategy Against Cervical Cancer: Mechanistic Insights and Therapeutic Potential. PMC.
- Deciphering the Interplay: Thieno[2,3-b]pyridine's Impact on Glycosphingolipid Expression, Cytotoxicity, Apoptosis, and Metabolomics in Ovarian Tumor Cell Lines. PMC.
- Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility. Semantic Scholar.
Sources
- 1. ijpsonline.com [ijpsonline.com]
- 2. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. sciforum.net [sciforum.net]
- 14. Thieno[2,3-b]pyridines as a Novel Strategy Against Cervical Cancer: Mechanistic Insights and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Deciphering the Interplay: Thieno[2,3-b]pyridine’s Impact on Glycosphingolipid Expression, Cytotoxicity, Apoptosis, and Metabolomics in Ovarian Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Guide: Chemical Stability Profile of 3-Methylthieno[3,2-b]pyridine-6-carboxylic acid
[1]
Chemical Identity & Structural Analysis
Compound Name: 3-Methylthieno[3,2-b]pyridine-6-carboxylic acid
CAS Registry Number: (Analogous Reference: 117390-39-3 for the des-methyl variant; specific CAS for 3-methyl derivative is often vendor-specific or proprietary in early discovery).[1]
Molecular Formula: C
Structural Core Assessment
The molecule consists of a thieno[3,2-b]pyridine bicyclic heteroaromatic core.[1][2] This scaffold fuses an electron-rich thiophene ring with an electron-deficient pyridine ring.[1]
Physicochemical Stability Determinants
The stability of this compound is dictated by its ionization state and crystal lattice energy.
| Property | Value (Predicted/Analog) | Stability Implication |
| pKa (Acid) | ~3.5 – 4.2 | At physiological pH (7.4), the compound exists primarily as the carboxylate anion (COO⁻), increasing aqueous solubility and resistance to nucleophilic attack compared to the neutral form.[1] |
| pKa (Base) | ~3.0 – 4.0 (Pyridine N) | The pyridine nitrogen is weakly basic.[1] In strong acids (pH < 2), it protonates, potentially altering the electrophilicity of the ring system.[1] |
| LogP | ~1.8 – 2.2 | Moderate lipophilicity suggests good membrane permeability but potential for oxidative degradation in lipid formulations.[1] |
| Melting Point | >250 °C | High lattice energy indicates excellent solid-state thermal stability.[1] |
Degradation Pathways & Mechanisms[1][3]
While the thieno[3,2-b]pyridine core is generally robust, specific stress conditions trigger defined degradation pathways.[1]
Oxidative Instability (Primary Risk)
Oxidation is the dominant degradation vector, driven by the electron-rich thiophene sulfur and the "benzylic" methyl group.[1]
-
N-Oxidation: Under peroxide stress (H₂O₂), the pyridine nitrogen forms an N-oxide.[1]
-
Methyl Oxidation: Radical initiators or light can oxidize the C3-methyl group to an alcohol (hydroxymethyl), aldehyde, and finally the dicarboxylic acid.[1]
-
S-Oxidation: While less common than N-oxidation due to aromaticity, strong oxidants can convert the thiophene sulfur to a sulfoxide/sulfone, usually destroying aromaticity.[1]
Thermal & Hydrolytic Stability[1]
-
Hydrolysis: The molecule lacks hydrolyzable esters or amides.[1] It is hydrolytically stable across a wide pH range (1–13).[1]
-
Decarboxylation: Thermal stress (>150°C in solution) may induce decarboxylation at position 6, yielding 3-methylthieno[3,2-b]pyridine.[1] This is catalyzed by acidic media.[1]
Photostability
The conjugated heteroaromatic system absorbs UV light strongly.[1] Prolonged exposure can lead to radical formation at the methyl group or photo-oxidation of the sulfur.[1]
Diagram: Degradation Pathways
Caption: Primary degradation pathways including N-oxidation (major), methyl oxidation, and thermal decarboxylation.[1]
Forced Degradation Protocols (Stress Testing)[1][3]
To validate the stability profile, the following self-validating experimental protocols are recommended. These are designed to achieve 5–20% degradation to identify impurities without destroying the core scaffold.[1]
Protocol: Oxidative Stress[1]
-
Preparation: Dissolve 10 mg of compound in 1 mL Acetonitrile/Water (50:50).
-
Stressor: Add 1 mL of 3% H₂O₂.
-
Incubation: Store at Room Temperature (RT) for 24 hours.
-
Quenching: Quench with 10% Sodium Metabisulfite solution before analysis to prevent on-column oxidation.
-
Target: Look for M+16 peak (N-oxide) in LC-MS.
Protocol: Acid/Base Hydrolysis[1]
-
Preparation: Dissolve 10 mg in 1 mL MeOH/Water.
-
Acid Stress: Add 1 mL 1N HCl. Heat at 60°C for 4 hours.
-
Base Stress: Add 1 mL 1N NaOH. Heat at 60°C for 4 hours.
-
Neutralization: Neutralize to pH 7.0 exactly before injection.
-
Target: Confirm recovery of parent peak (expected >98%). If loss occurs, check for decarboxylation (M-44).[1]
Protocol: Photostability (Solid State)[1]
-
Sample: Spread thin layer of solid (<1 mm) in a quartz dish.
-
Exposure: Expose to 1.2 million lux hours (approx 5-7 days in ICH chamber).
-
Control: Wrap a concurrent sample in aluminum foil.
-
Analysis: Dissolve both and compare impurity profiles (focus on methyl oxidation).
Analytical Methodology
Accurate quantification requires a Stability Indicating Method (SIM) capable of separating the polar acid parent from non-polar decarboxylated species and polar N-oxides.[1]
Recommended HPLC-UV/MS Conditions
| Parameter | Condition | Rationale |
| Column | C18 Reverse Phase (e.g., Waters XSelect HSS T3), 3.5 µm, 4.6 x 100 mm | T3 bonding withstands 100% aqueous mobile phase, crucial for retaining polar carboxylic acids.[1] |
| Mobile Phase A | 0.1% Formic Acid in Water | Low pH suppresses ionization of the carboxylic acid (keeping it neutral/hydrophobic) to increase retention. |
| Mobile Phase B | Acetonitrile | Standard organic modifier.[1] |
| Gradient | 5% B to 95% B over 15 mins | Wide gradient to capture early eluting N-oxides and late eluting decarboxylated products.[1] |
| Detection | UV @ 254 nm & 280 nm | 254 nm targets the thiophene ring; 280 nm targets the pyridine system.[1] |
| Mass Spec | ESI Positive & Negative | Run Positive mode for Parent (M+H) and N-oxides; Negative mode for Carboxylate (M-H).[1] |
Workflow Diagram: Stability Assessment
Caption: Step-by-step workflow for generating and analyzing stability data.
Storage & Handling Recommendations
Based on the chemical profile, the following storage conditions ensure long-term integrity:
-
Solid State: Store in amber glass vials (light protection) at 2–8°C. The high melting point suggests room temperature is acceptable for short periods, but refrigeration slows potential slow oxidation.[1]
-
Solution: Avoid storing in DMSO for extended periods (>24h) at room temperature, as DMSO can act as an oxidant or sulfur source. Preferred solvent for stocks is Methanol (stored at -20°C).[1]
-
Hygroscopicity: As a carboxylic acid, the compound may form hydrates.[1] Desiccated storage is recommended.[1]
References
-
PubChem. (2025).[1][3] 3-Methylthieno[3,2-b]pyridine-6-carboxylic acid (Compound Summary). National Library of Medicine. [Link]
-
Haverkate, N. A., et al. (2022).[1] Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity.[1][4] Molecules, 27(3), 836.[1] [Link]
-
Krake, E. F., et al. (2019).[5] Unprecedented Formation of 2-Chloro-5-(2-chlorobenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine 5-oxide via Oxidation-Chlorination Reaction Using Oxone.[1][5] ChemistrySelect, 4(46).[1][5] [Link][1]
-
Queiroz, M. J. R. P., et al. (2021).[1] Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation. Molecules, 26(6), 1563.[1] [Link]
Sources
- 1. US4529596A - Thieno [3,2-c] pyridine derivatives and their therapeutic application - Google Patents [patents.google.com]
- 2. Discovery of 7‑(Pyridin-3-yl)thieno[3,2‑b]pyridine-5-carboxamides as Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid | C8H6N2O2 | CID 22474326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis protocols for 3-Methylthieno[3,2-b]pyridine-6-carboxylic acid
An Application Note and Protocol for the Synthesis of 3-Methylthieno[3,2-b]pyridine-6-carboxylic acid
Introduction: The Significance of the Thieno[3,2-b]pyridine Scaffold
The thieno[3,2-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry and drug development. Its rigid, planar structure and the presence of nitrogen and sulfur heteroatoms allow for diverse biological activities. Derivatives of this scaffold have shown potential as antitumor agents, kinase inhibitors, and modulators of various receptors.[1][2] Specifically, 3-Methylthieno[3,2-b]pyridine-6-carboxylic acid serves as a crucial building block for creating more complex molecules, where the methyl group provides a lipophilic anchor and the carboxylic acid acts as a handle for further derivatization, such as amide bond formation.
This document provides a comprehensive guide to the synthesis of 3-Methylthieno[3,2-b]pyridine-6-carboxylic acid, designed for researchers in organic synthesis and drug discovery. The presented protocols are based on established and reliable chemical transformations, ensuring a high degree of reproducibility.
Overall Synthetic Strategy
The synthesis is designed as a two-stage process. The first stage involves the construction of a key intermediate, 2-amino-5-methylthiophene-3-carbaldehyde. This is achieved through a multi-step sequence starting with a Gewald three-component reaction to form a substituted 2-aminothiophene, followed by functional group manipulation to install the aldehyde. The second stage utilizes a base-catalyzed Friedländer annulation to construct the pyridine ring, yielding the final target molecule.
Part 1: Synthesis of 2-Amino-5-methylthiophene-3-carbaldehyde
This stage focuses on building the substituted aminothiophene aldehyde, which is the direct precursor for the subsequent cyclization.
Protocol 1.1: Gewald Synthesis of 2-Amino-5-methyl-3-thiophenecarbonitrile
The Gewald reaction is a robust and efficient one-pot method for synthesizing polysubstituted 2-aminothiophenes.[1][3] It involves the condensation of a carbonyl compound (propionaldehyde), an activated nitrile (malononitrile), and elemental sulfur in the presence of a basic catalyst.[4]
Materials and Reagents:
-
Propionaldehyde
-
Malononitrile
-
Sulfur powder
-
Morpholine (catalyst)
-
Ethanol
-
Ice water
Experimental Protocol:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine propionaldehyde (10 mmol, 1 eq.), malononitrile (10 mmol, 1 eq.), and elemental sulfur (10 mmol, 1 eq.) in 50 mL of ethanol.
-
To this stirred suspension, add morpholine (20 mol%) dropwise at room temperature. The addition of the base catalyst is crucial for initiating the initial Knoevenagel condensation between the aldehyde and the nitrile.[3]
-
Heat the reaction mixture to 50-60°C and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and then pour it into 200 mL of ice water with vigorous stirring.
-
A solid precipitate will form. Collect the crude product by vacuum filtration, washing thoroughly with water to remove any residual morpholine and unreacted starting materials.
-
Dry the solid product in a vacuum oven at 40-50°C. The resulting 2-amino-5-methyl-3-thiophenecarbonitrile is typically of sufficient purity for the next step. Further purification can be achieved by recrystallization from ethanol if necessary.
Protocol 1.2: Reduction of Nitrile to Aldehyde
The conversion of the nitrile functional group to an aldehyde requires a controlled reduction to avoid over-reduction to the primary amine. Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this transformation at low temperatures, as it forms a stable intermediate that hydrolyzes to the aldehyde upon workup.
Materials and Reagents:
-
2-Amino-5-methyl-3-thiophenecarbonitrile
-
Diisobutylaluminium hydride (DIBAL-H) solution (e.g., 1.0 M in toluene)
-
Anhydrous dichloromethane (DCM) or toluene
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Experimental Protocol:
-
Dissolve 2-amino-5-methyl-3-thiophenecarbonitrile (10 mmol, 1 eq.) in anhydrous DCM (100 mL) in a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78°C using a dry ice/acetone bath. It is critical to maintain this low temperature to prevent over-reduction.
-
Slowly add DIBAL-H solution (12 mmol, 1.2 eq.) dropwise via a syringe, ensuring the internal temperature does not rise above -70°C.
-
Stir the reaction mixture at -78°C for 2 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by the slow, dropwise addition of methanol (5 mL) at -78°C, followed by warming to 0°C.
-
Add 1 M HCl solution (50 mL) and stir vigorously for 30 minutes until two clear layers are observed.
-
Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2-amino-5-methylthiophene-3-carbaldehyde. This product can be purified by column chromatography on silica gel.
Part 2: Friedländer Annulation for Thieno[3,2-b]pyridine Ring Construction
The Friedländer synthesis is a classic and effective method for constructing quinoline and related fused pyridine rings.[5][6] In this protocol, the o-aminoaryl aldehyde synthesized in Part 1 is condensed with a compound containing an α-methylene group adjacent to a carbonyl, in this case, sodium pyruvate.[7]
Protocol 2.1: Synthesis of 3-Methylthieno[3,2-b]pyridine-6-carboxylic acid
Materials and Reagents:
-
2-Amino-5-methylthiophene-3-carbaldehyde
-
Sodium pyruvate
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Concentrated Hydrochloric acid (HCl)
Experimental Protocol:
-
In a 100 mL round-bottom flask, dissolve 2-amino-5-methylthiophene-3-carbaldehyde (10 mmol, 1 eq.) in 30 mL of ethanol.
-
In a separate beaker, prepare a solution of sodium pyruvate (15 mmol, 1.5 eq.) and potassium hydroxide (20 mmol, 2 eq.) in 20 mL of water. The basic conditions are essential for promoting the aldol-type condensation.[6][8]
-
Add the aqueous basic pyruvate solution to the ethanolic solution of the aldehyde.
-
Heat the reaction mixture to reflux (approximately 80-90°C) for 4-6 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with 50 mL of water and filter to remove any insoluble impurities.
-
Cool the clear filtrate in an ice bath and acidify to pH 3-4 by the dropwise addition of concentrated HCl. This will precipitate the carboxylic acid product.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate thoroughly with cold water to remove inorganic salts.
-
Dry the product in a vacuum oven. Recrystallization from an appropriate solvent system (e.g., ethanol/water or acetic acid) can be performed for further purification.
Data Summary and Validation
The following table summarizes the key parameters for the proposed synthetic protocols.
| Step | Reaction | Key Reagents | Catalyst | Solvent | Temp. (°C) | Time (h) | Expected Yield |
| 1.1 | Gewald Reaction | Propionaldehyde, Malononitrile, Sulfur | Morpholine | Ethanol | 50-60 | 2-3 | 70-85% |
| 1.2 | Nitrile Reduction | 2-Amino-5-methyl-3-thiophenecarbonitrile, DIBAL-H | - | Anhydrous DCM | -78 | 2 | 60-75% |
| 2.1 | Friedländer Annulation | 2-Amino-5-methylthiophene-3-carbaldehyde, Sodium Pyruvate | KOH | Ethanol/Water | Reflux | 4-6 | 65-80% |
Trustworthiness and Self-Validation:
The reliability of this synthetic route is grounded in the use of well-documented and high-yielding named reactions. The progress of each step can be reliably monitored by standard analytical techniques such as TLC and NMR. The identity and purity of the intermediates and the final product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS) and melting point analysis. Expected spectroscopic data should be consistent with the proposed structures, providing a self-validating system for the protocol.
References
-
Gewald, K.; Schinke, E.; Böttcher, H. (1966). Chemische Berichte, 99(1), 94-100. [Link]
-
Buchstaller, H. P., et al. (2000). Synthesis, (2), 279-285. [Link]
-
Patel, R. V., et al. (2023). ACS Omega. [Link]
-
Organic Chemistry Portal. Gewald Reaction. [Link]
-
Sabour, Z., et al. (2010). ARKIVOC, (i), 209-246. [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. [Link]
-
Asiri, A. M., et al. (2011). Molecules, 16(7), 5796-5805. [Link]
-
J&K Scientific. Vilsmeier-Haack Reaction. [Link]
-
Al-Omran, F., et al. (1997). Journal of the Chemical Society, Perkin Transactions 2, (5), 919-922. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Methyl 2-amino-5-methylthiophene-3-carboxylate: Your Key Synthesis Material. [Link]
-
Wikipedia. Vilsmeier–Haack reaction. [Link]
-
Wikipedia. Friedländer synthesis. [Link]
-
Guchhait, S. K., et al. (2024). RSC Advances, 14, 1-23. [Link]
Sources
- 1. Gewald Reaction [organic-chemistry.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Gewald reaction - Wikipedia [en.wikipedia.org]
- 4. Page loading... [wap.guidechem.com]
- 5. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Efficient One-Pot Synthesis of Thieno[3,2-b]pyridine-6-carboxylic Acid Derivatives
Abstract
The thieno[3,2-b]pyridine scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds, demonstrating a wide spectrum of biological activities including anti-platelet, anti-bacterial, and anti-cancer properties.[1][2][3] The development of efficient, cost-effective, and environmentally benign synthetic routes to access these molecules is a primary objective in medicinal chemistry and process development. This guide provides detailed application notes and validated protocols for the one-pot synthesis of thieno[3,2-b]pyridine-6-carboxylic acid derivatives, a key subclass with significant therapeutic potential. We will explore multicomponent reaction (MCR) strategies and tandem reaction sequences, offering researchers a practical and mechanistically-grounded framework for the construction of these valuable compounds.
Introduction: The Strategic Value of Thieno[3,2-b]pyridines
The fusion of thiophene and pyridine rings creates the thieno[3,2-b]pyridine core, a bioisostere of quinoline that exhibits unique electronic and steric properties. This has made it a cornerstone in the design of novel therapeutics. Derivatives have been successfully developed as inhibitors of c-Src non-receptor tyrosine kinase for cancer therapy, agents for treating Huntington's disease, and potent anti-mycobacterial compounds.[4][5][6]
The carboxylic acid functional group at the 6-position is particularly valuable, serving as a versatile synthetic handle for further molecular elaboration, enabling the generation of diverse compound libraries for structure-activity relationship (SAR) studies. Traditional multi-step syntheses for these derivatives often suffer from high costs, significant waste generation, and low overall yields. One-pot methodologies, by combining multiple reaction steps into a single operation, directly address these limitations by minimizing solvent usage, purification steps, and reaction time, thereby aligning with the principles of green chemistry.
Foundational One-Pot Strategy: The Gewald-Friedländer Tandem Reaction
A highly effective and modular one-pot approach for constructing the thieno[3,2-b]pyridine-6-carboxylic acid core is the tandem combination of the Gewald aminothiophene synthesis followed by a Friedländer annulation.
-
Causality Behind the Strategy: This approach is powerful because it logically builds the final heterocycle from simple, readily available precursors. The Gewald reaction first assembles the substituted 2-aminothiophene ring. This intermediate is not isolated; instead, the reaction conditions are tailored to immediately initiate the second step, the Friedländer condensation, where the newly formed amine and the adjacent methyl group (or an activated methylene) react with a keto-acid to construct the pyridine ring in a single, continuous process.
Mechanistic Workflow
The reaction proceeds through two distinct, yet seamlessly integrated, mechanistic stages:
-
Stage 1: Gewald Synthesis of 2-Aminothiophene. This is a multicomponent reaction involving an α-methylene ketone (e.g., acetone), a compound with an active methylene group (e.g., malononitrile), and elemental sulfur, catalyzed by a base (e.g., morpholine or piperidine). The reaction begins with a Knoevenagel condensation, followed by the addition of sulfur to the resulting α,β-unsaturated nitrile, and subsequent intramolecular cyclization and tautomerization to yield the stable 2-aminothiophene intermediate.[7][8]
-
Stage 2: In-Situ Friedländer Annulation. The 2-aminothiophene formed in situ possesses a nucleophilic amine and an adjacent activated methyl group. In the presence of a 1,3-dicarbonyl compound, specifically an α-keto acid like pyruvic acid, a condensation reaction occurs. The amine attacks the keto group, and the enolate formed from the keto-acid attacks the imine, leading to cyclization and subsequent dehydration to form the final aromatic pyridine ring.[9][10]
Caption: Logical flow of the one-pot Gewald-Friedländer tandem synthesis.
Detailed Experimental Protocol
This protocol describes the synthesis of 2,5-dimethylthieno[3,2-b]pyridine-6-carboxylic acid as a representative example.
Materials:
-
Acetone (Reagent Grade)
-
Malononitrile (99%)
-
Elemental Sulfur (Powder)
-
Morpholine (99%)
-
Ethanol (Anhydrous)
-
Pyruvic Acid (98%)
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl, concentrated)
Procedure:
-
Gewald Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine acetone (6.5 mL, 0.09 mol), malononitrile (6.6 g, 0.1 mol), and elemental sulfur (3.2 g, 0.1 g-atom) in 50 mL of ethanol.
-
Initiation of Reaction: To the stirred suspension, add morpholine (8.7 mL, 0.1 mol) dropwise at room temperature. The addition of the base is often exothermic; maintain a gentle stir.
-
Formation of Intermediate: Heat the reaction mixture to a gentle reflux (approximately 50-60°C) and maintain for 1 hour. The solution will typically change color as the 2-aminothiophene intermediate is formed. Do not isolate this intermediate.
-
Friedländer Condensation: After the initial reflux period, add a solution of pyruvic acid (8.8 g, 0.1 mol) dissolved in 40 mL of 15% aqueous sodium hydroxide directly to the reaction flask.
-
Ring Formation: Increase the temperature and heat the mixture under vigorous reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aminothiophene spot is consumed.
-
Work-up and Isolation: Cool the reaction mixture to room temperature and then place it in an ice bath. Carefully acidify the dark solution to pH 3-4 by the dropwise addition of concentrated HCl. This will cause the carboxylic acid product to precipitate.
-
Purification: Filter the resulting precipitate using a Büchner funnel, wash thoroughly with cold water (3 x 50 mL) to remove inorganic salts, and then with a small amount of cold ethanol.
-
Drying: Dry the crude product under vacuum. For higher purity, the product can be recrystallized from a suitable solvent such as ethanol/water or acetic acid.
Senior Scientist's Notes:
-
Choice of Base: Morpholine is an effective catalyst for the Gewald reaction. Piperidine or triethylamine can also be used, which may require slight optimization of reaction time and temperature.[7]
-
Exotherm Control: The initial Knoevenagel condensation can be exothermic. For larger-scale reactions, controlling the rate of base addition or using an ice bath during addition is recommended to prevent side reactions.
-
Solvent System: Ethanol is a good choice as it effectively solubilizes the reactants for the first stage and is compatible with the aqueous NaOH used in the second stage.
-
Precipitation pH: The final product is an amphoteric molecule. Careful adjustment of the pH during work-up is critical to ensure complete precipitation of the carboxylic acid and not its salt form. A pH of ~4 is typically optimal.[10]
Alternative Strategy: Multicomponent Synthesis of Fused Pyridothienopyridines
While the Gewald-Friedländer approach is highly effective for the core target, it is instructive to consider other advanced one-pot strategies that build even greater molecular complexity. A notable example is the one-pot, five-component synthesis of pyrido[3',2':4,5]thieno[3,2-b]pyridines.[11][12] Although this yields a more complex, fused system, the underlying principles of domino reactions and multicomponent assembly are highly relevant.
Principle and Rationale
This method combines an aromatic aldehyde, cyanothioacetamide, an active methylene compound (ethyl benzoylacetate), malononitrile, and acetone in a single pot. The reaction proceeds through a cascade of condensations and cyclizations to rapidly construct a complex heterocyclic framework. The elegance of this approach lies in its convergence; five separate starting materials are assembled into a single product in one operation, showcasing exceptional bond-forming efficiency.
Caption: Assembly of five components in a single pot to build a complex scaffold.
General Protocol Outline
Based on the work by Chebanov et al., a typical protocol involves the sequential addition of reagents to a solution of ethanol in the presence of a base like N-methylmorpholine.[11]
-
A mixture of the aldehyde, cyanothioacetamide, and ethyl benzoylacetate is stirred in ethanol with a base.
-
After an initial period, malononitrile and acetone are added to the mixture.
-
The entire mixture is heated under reflux for an extended period (15-25 hours).
-
Upon cooling, the complex product precipitates and is isolated by filtration.
Senior Scientist's Notes:
-
Adaptability: While this specific reaction yields a different scaffold, the principle can inspire new synthetic designs. By replacing acetone and malononitrile with an appropriate α-keto acid derivative, it might be possible to steer the reaction cascade towards the desired thieno[3,2-b]pyridine-6-carboxylic acid core.
-
Yield vs. Complexity: The yields for such high-component reactions can sometimes be modest. However, this is often offset by the dramatic increase in molecular complexity achieved in a single step.[11]
Comparative Analysis of Methodologies
| Feature | Gewald-Friedländer Tandem | Multicomponent Reaction (Fused System) |
| Primary Product | Thieno[3,2-b]pyridine-6-carboxylic acid | Pyrido[3',2':4,5]thieno[3,2-b]pyridines |
| Number of Components | 3 (for Gewald) + 1 (for Friedländer) | 5 |
| Key Intermediates | In-situ generated 2-aminothiophene | In-situ generated pyridinethiones/thiolates |
| Typical Base | Morpholine, Piperidine | N-Methylmorpholine |
| Reaction Conditions | 50-60°C, then reflux (4-6 h) | Reflux (15-25 h) |
| Advantages | Direct route to the target acid, modular, well-established reactions. | Extremely high complexity gain in one step, convergent. |
| Limitations | Requires careful control of pH for work-up. | Yields can be low, reaction cascade is complex and sensitive to conditions. |
| Reference | [7],[10] | [11],[12] |
Conclusion
One-pot synthesis provides a powerful and efficient platform for the construction of medicinally relevant thieno[3,2-b]pyridine-6-carboxylic acid derivatives. The Gewald-Friedländer tandem reaction stands out as a robust and highly adaptable protocol for directly accessing the target scaffold from simple starting materials. By understanding the underlying mechanisms and key experimental parameters outlined in this guide, researchers in drug discovery and development can accelerate the synthesis of novel compound libraries. Further exploration into alternative multicomponent strategies and the use of modern enabling technologies like microwave-assisted synthesis could further enhance the efficiency and scope of these important transformations.
References
-
Chebanov, V. A., et al. (2004). Multicomponent one-pot synthesis of pyrido[3',2':4,5]thieno[3,2-b]pyridines as a novel approach to condensed pyridines. Mendeleev Communications, 14(1), 25-26. [Link]
-
Dyachenko, V. D., et al. (2004). Multicomponent One-Pot Synthesis of Pyrido[3′,2′:4,5]thieno[3,2-b]pyridines as a Novel Approach to Condensed Pyridines. ResearchGate. [Link]
-
Zheng, C., et al. (2024). Design and synthesis of Thieno[3, 2-b]pyridinone derivatives exhibiting potent activities against Mycobacterium tuberculosis in vivo by targeting Enoyl-ACP reductase. European Journal of Medicinal Chemistry, 279, 116806. [Link]
-
Dempsey-Hibbert, N., et al. (2018). Thieno[2,3-b]pyridine derivatives are potent anti-platelet drugs, inhibiting platelet activation, aggregation and showing synergy with aspirin. European Journal of Medicinal Chemistry, 143, 1997-2004. [Link]
-
O'Dowd, H., et al. (2020). Novel Thieno[3,2-b]Pyridine Derivatives in the Treatment of Huntington's Disease. ACS Medicinal Chemistry Letters. [Link]
-
RSC Publishing. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances. [Link]
-
Barberon, X., et al. (2011). Synthesis and pharmacological evaluation of thieno[2,3-b]pyridine derivatives as novel c-Src inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(12), 3659-3663. [Link]
-
Oliveira, C. S. A., et al. (2021). Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation. Molecules, 26(6), 1629. [Link]
-
Sabnis, R. W., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. [Link]
-
Kukharev, B. F., et al. (2020). Recent advances in the chemistry of thieno[2,3-b]pyridines 1. Methods of synthesis of thieno[2,3-b]pyridines. Russian Chemical Bulletin, 69(10), 1829-1858. [Link]
Sources
- 1. Thieno[2,3-b]pyridine derivatives are potent anti-platelet drugs, inhibiting platelet activation, aggregation and showing synergy with aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 3. Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line [mdpi.com]
- 4. Design and synthesis of Thieno[3, 2-b]pyridinone derivatives exhibiting potent activities against Mycobacterium tuberculosis in vivo by targeting Enoyl-ACP reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and pharmacological evaluation of thieno[2,3-b]pyridine derivatives as novel c-Src inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. quod.lib.umich.edu [quod.lib.umich.edu]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Multicomponent one-pot synthesis of pyrido[3',2':4,5]thieno[3,2-b]pyridines as a novel approach to condensed pyridines - Mendeleev Communications (RSC Publishing) [pubs.rsc.org]
- 12. Multicomponent one-pot synthesis of pyrido[3',2':4,5]thieno[3,2-b]pyridines as a novel approach to condensed pyridines - Mendeleev Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Decarboxylation of 3-Methylthieno[3,2-b]pyridine-6-carboxylic Acid
Introduction
The thieno[3,2-b]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug development. Its unique electronic and structural properties make it a cornerstone for designing novel therapeutic agents. The synthesis and functionalization of these molecules are of paramount importance to researchers in the field. This application note provides a comprehensive guide to the decarboxylation of 3-Methylthieno[3,2-b]pyridine-6-carboxylic acid, a key transformation for accessing the corresponding 3-Methylthieno[3,2-b]pyridine core.
This document will delve into the mechanistic underpinnings of the most effective decarboxylation strategies, offering detailed, field-proven protocols for both traditional thermal methods and modern microwave-assisted techniques. The causality behind experimental choices will be elucidated to empower researchers to adapt and troubleshoot these procedures.
Mechanistic Considerations in Heteroaromatic Decarboxylation
The decarboxylation of aromatic and heteroaromatic carboxylic acids is a reaction that involves the removal of a carboxyl group and its replacement with a hydrogen atom, releasing carbon dioxide in the process.[1] The stability of the intermediate formed upon loss of CO2 is a critical factor influencing the reaction's feasibility and the required conditions.
For heteroaromatic carboxylic acids like 3-Methylthieno[3,2-b]pyridine-6-carboxylic acid, the reaction can be challenging due to the relative stability of the aryl-carboxyl bond. However, several strategies can be employed to facilitate this transformation:
-
Thermal Decarboxylation: In some cases, simply heating the carboxylic acid to a high temperature is sufficient to induce decarboxylation. This method is often performed in a high-boiling solvent.
-
Acid-Catalyzed Decarboxylation: Under acidic conditions, protonation of the carboxyl group can facilitate the departure of CO2.
-
Metal-Catalyzed Decarboxylation: Transition metals, particularly copper, have a long history of being used to catalyze the decarboxylation of aromatic and heteroaromatic carboxylic acids. The reaction is believed to proceed through a copper-carboxylate intermediate.[1] The use of a high-boiling coordinating solvent like quinoline is often crucial for the success of these reactions.[2]
The choice of method depends on the specific substrate, desired scale, and available equipment. For the decarboxylation of 3-Methylthieno[3,2-b]pyridine-6-carboxylic acid, metal-catalyzed methods, particularly those employing copper, are generally the most reliable and efficient.
Experimental Protocols
This section outlines two robust protocols for the decarboxylation of 3-Methylthieno[3,2-b]pyridine-6-carboxylic acid. Protocol A describes the classic copper-catalyzed thermal method, while Protocol B presents a more rapid microwave-assisted adaptation.
Protocol A: Copper-Catalyzed Thermal Decarboxylation in Quinoline
This method is the traditional and widely cited approach for the decarboxylation of heteroaromatic carboxylic acids. The use of copper, often in the form of copper(I) oxide or copper powder, in the presence of a high-boiling coordinating solvent like quinoline is key to its success.[3]
Workflow Diagram:
Caption: Workflow for Copper-Catalyzed Thermal Decarboxylation.
Step-by-Step Methodology:
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Methylthieno[3,2-b]pyridine-6-carboxylic acid (1.0 eq).
-
Add copper(I) oxide (0.1 - 0.2 eq) and quinoline (5-10 mL per gram of carboxylic acid).
-
Flush the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.
-
-
Decarboxylation Reaction:
-
Heat the reaction mixture to 200-230 °C with vigorous stirring. The evolution of carbon dioxide should be observed.
-
Maintain the temperature and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
-
Work-up and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Transfer the solution to a separatory funnel and wash with 1 M aqueous HCl to remove the quinoline. Repeat the acid wash until the quinoline is completely removed.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-Methylthieno[3,2-b]pyridine.
-
Quantitative Data Summary:
| Parameter | Value |
| Substrate | 3-Methylthieno[3,2-b]pyridine-6-carboxylic acid |
| Catalyst | Copper(I) oxide |
| Solvent | Quinoline |
| Temperature | 200-230 °C |
| Reaction Time | 2-6 hours |
| Typical Yield | 70-90% |
Protocol B: Microwave-Assisted Copper-Catalyzed Decarboxylation
Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions.[4] For decarboxylation, microwave heating can dramatically reduce reaction times from hours to minutes.[5]
Workflow Diagram:
Caption: Workflow for Microwave-Assisted Decarboxylation.
Step-by-Step Methodology:
-
Reaction Setup:
-
To a microwave reaction vial equipped with a magnetic stir bar, add 3-Methylthieno[3,2-b]pyridine-6-carboxylic acid (1.0 eq).
-
Add copper(I) oxide (0.1 - 0.2 eq) and a high-boiling polar aprotic solvent such as N-Methyl-2-pyrrolidone (NMP) or N,N-Dimethylformamide (DMF) (2-5 mL).
-
Seal the vial with a cap.
-
-
Microwave Reaction:
-
Place the sealed vial in the cavity of a microwave reactor.
-
Set the reaction temperature to 180-220 °C and the reaction time to 10-30 minutes. The reaction should be run with temperature control.
-
After the irradiation is complete, allow the vial to cool to a safe temperature before opening.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Quantitative Data Summary:
| Parameter | Value |
| Substrate | 3-Methylthieno[3,2-b]pyridine-6-carboxylic acid |
| Catalyst | Copper(I) oxide |
| Solvent | NMP or DMF |
| Temperature | 180-220 °C |
| Reaction Time | 10-30 minutes |
| Typical Yield | 75-95% |
Trustworthiness and Self-Validation
To ensure the success and reproducibility of these protocols, the following self-validating measures should be implemented:
-
Reaction Monitoring: Closely monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting material and the appearance of the less polar product spot/peak are indicative of a successful reaction.
-
Product Characterization: The identity and purity of the final product, 3-Methylthieno[3,2-b]pyridine, should be rigorously confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Troubleshooting:
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction temperature, reaction time, or the amount of copper catalyst. Ensure the solvent is anhydrous and the inert atmosphere is maintained for the thermal method.
-
Low Yield: Low yields may be due to product degradation at high temperatures. For the thermal method, ensure the reaction is not heated for an unnecessarily long time. The microwave method often provides higher yields due to the shorter reaction times.
-
Conclusion
The decarboxylation of 3-Methylthieno[3,2-b]pyridine-6-carboxylic acid is a crucial transformation for the synthesis of the corresponding parent heterocycle, a valuable building block in drug discovery. Both the classic copper-catalyzed thermal method in quinoline and the modern microwave-assisted approach offer reliable pathways to the desired product. The choice between these protocols will depend on the specific needs of the researcher, with the microwave-assisted method offering significant advantages in terms of reaction time and often, yield. By understanding the underlying principles and carefully following the detailed protocols provided, researchers can confidently and efficiently perform this important synthetic step.
References
-
Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line. (2021). Molecules, 26(6), 1638. [Link]
- Green and Sustainable Synthesis of Thienopyrimidine Derivatives: A Review of Methods and Medicinal Applic
-
Decarboxylation of Carboxylic Acids - Organic Chemistry Tutor. [Link]
- Decarboxylative Acylation of Carboxylic Acids: Reaction Investigation and Mechanistic Study. (2021). Journal of the American Chemical Society, 143(35), 14264-14274.
-
What are the conditions for the decarboxylation reaction? How to control the temperature of heating?. LNEYA Industrial Chillers Manufacturer. [Link]
-
Copper-Catalyzed Decarboxylative Elimination of Carboxylic Acids to Styrenes. (2020). ACS Catalysis, 10(15), 8682-8688. [Link]
-
Decarboxylation. In Wikipedia. [Link]
-
Cohen, T., & Schambach, R. A. (1970). Copper-quinoline decarboxylation. Journal of the American Chemical Society, 92(10), 3189–3190. [Link]
-
3-methylthieno[3,2-b]pyridine-6-carboxylic acid. PubChem. [Link]
-
Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line. (2021). Molecules, 26(6), 1638. [Link]
- SYNTHESIS, DOCKING STUDY AND ANTIMICROBIAL ACTIVITY EVALUATION OF PYRIDYL AMIDES OF THIENO[2,3-D]PYRIMIDINE-4-CARBOXYLIC ACID. (2023). Journal of Organic and Pharmaceutical Chemistry.
-
Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line. (2021). Molecules, 26(6), 1638. [Link]
-
Microwave-Assisted Synthesis of 2-Aminothiophene-3-carboxylic Acid Derivatives, 3H-Thieno[2,3-d]pyrimidin-4-one and 4-Chlorothieno[2,3-d]pyrimidine. (2007). Molecules, 12(7), 1266-1274. [Link]
-
Decarboxylation. Organic Chemistry Portal. [Link]
-
Lebrasseur, N., & Larrosa, I. (2011). Copper-Catalyzed Decarboxylation of Aromatic Carboxylic Acids: En Route to Milder Reaction Conditions. Chemistry – A European Journal, 17(15), 4154-4157. [Link]
-
Copper-quinoline decarboxylation. (1970). Journal of the American Chemical Society, 92(10), 3189-3190. [Link]
-
Discovery of 7-(Pyridin-3-yl)thieno[3,2-b]pyridine-5-carboxamides as Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. (2026). Journal of Medicinal Chemistry. [Link]
-
(PDF) Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line. (2025). ResearchGate. [Link]
-
Microwave assisted synthesis of some new thiazolopyrimidine, thiazolodipyrimidine and thiazolopyrimidothiazolopyrimidine derivatives with potential antioxidant and antimicrobial activity. (2012). European Journal of Medicinal Chemistry, 54, 775-783. [Link]
-
Solvent- and Catalyst-Free Microwave-Assisted Decarboxylation of Malonic Acid Derivatives. (2016). American Journal of Organic Chemistry, 6(2), 25-29. [Link]
-
Synthesis and Decarboxylation of Functionalized 2-Pyridone-3- carboxylic Acids and Evaluation of their Antimicrobial Activity an. (2021). SID. [Link]
- Microwave-assisted synthesis of -CF3 functionalized 3,4-dihydropyrimidinone/thione/imine derivatives by using potassium phthali. (2023). Indian Journal of Chemistry.
-
Synthesis, Characterization and Biological Activity of Novel Cu(II) Complexes of 6-Methyl-2-Oxo-1,2-Dihydroquinoline-3-Carbaldehyde-4n-Substituted Thiosemicarbazones. (2020). Molecules, 25(8), 1868. [Link]
Sources
- 1. Decarboxylation - Wikipedia [en.wikipedia.org]
- 2. lneya.com [lneya.com]
- 3. datapdf.com [datapdf.com]
- 4. Solvent- and Catalyst-Free Microwave-Assisted Decarboxylation of Malonic Acid Derivatives [scirp.org]
- 5. Microwave assisted synthesis of some new thiazolopyrimidine, thiazolodipyrimidine and thiazolopyrimidothiazolopyrimidine derivatives with potential antioxidant and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scalable Synthesis of 3-Methylthieno[3,2-b]pyridine-6-carboxylic Acid
Introduction: The Significance of the Thieno[3,2-b]pyridine Scaffold
The thieno[3,2-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry and drug development. Its rigid, planar structure and the presence of both electron-rich (thiophene) and electron-deficient (pyridine) rings allow for diverse functionalization and interaction with various biological targets. Thienopyridine derivatives have demonstrated a wide range of pharmacological activities, including use as antiplatelet agents, kinase inhibitors, and anticancer therapeutics.[1][2] Specifically, 3-Methylthieno[3,2-b]pyridine-6-carboxylic acid is a key building block for the synthesis of more complex molecules, where the methyl group and the carboxylic acid provide handles for further chemical modification. The development of a robust and scalable synthetic route to this intermediate is therefore of significant interest to researchers in the pharmaceutical industry.
This guide provides a detailed, scalable, and efficient multi-step synthesis of 3-Methylthieno[3,2-b]pyridine-6-carboxylic acid, starting from readily available commercial materials. The presented route is designed for adaptability from laboratory-scale to pilot-plant production.
Strategic Overview of the Synthetic Approach
The synthesis is strategically divided into three main stages, each optimized for scalability, efficiency, and safety.
-
Stage 1: Construction of the Thiophene Core via the Gewald Reaction. This stage focuses on the highly efficient, one-pot synthesis of the key intermediate, 2-amino-4-methylthiophene-3-carbonitrile. The Gewald reaction is selected for its atom economy and amenability to large-scale production.[3]
-
Stage 2: Annulation of the Pyridine Ring via the Friedländer Synthesis. Here, the pyridine ring is constructed onto the pre-formed thiophene core. The Friedländer annulation, a classic and reliable method for quinoline and related heterocyclic synthesis, is adapted for this purpose.[2][4] The choice of a β-ketoester as the cyclization partner directly installs a precursor to the target carboxylic acid at the desired position.
-
Stage 3: Final Hydrolysis to the Target Carboxylic Acid. The concluding step involves the straightforward and scalable saponification of the ester intermediate to yield the final product, 3-Methylthieno[3,2-b]pyridine-6-carboxylic acid.
Caption: Overall synthetic strategy for 3-Methylthieno[3,2-b]pyridine-6-carboxylic acid.
Experimental Protocols and In-Depth Discussion
Stage 1: Scalable Synthesis of 2-Amino-4-methylthiophene-3-carbonitrile (Gewald Reaction)
The Gewald reaction is a multi-component reaction that provides a straightforward and highly efficient route to 2-aminothiophenes.[3] This one-pot procedure involves the condensation of a ketone or aldehyde with an α-cyanoester or malononitrile in the presence of elemental sulfur and a base. For this synthesis, propionaldehyde serves as the carbonyl component.
Protocol 1: Synthesis of 2-Amino-4-methylthiophene-3-carbonitrile
-
Reagents and Equipment:
-
Propionaldehyde
-
Malononitrile
-
Elemental Sulfur
-
Triethylamine
-
Ethanol
-
A jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and a temperature probe.
-
-
Procedure:
-
To the jacketed reactor, add ethanol, malononitrile, and triethylamine. Stir the mixture at room temperature to ensure homogeneity.
-
Add propionaldehyde to the mixture. An exothermic reaction may be observed.
-
Add elemental sulfur in portions. The reaction mixture will turn yellow to orange.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
After completion, cool the reaction mixture to room temperature, and then further cool to 0-5 °C in an ice bath to precipitate the product.
-
Filter the solid product and wash with cold ethanol.
-
Dry the product under vacuum to afford 2-amino-4-methylthiophene-3-carbonitrile as a yellow to brown solid.
-
Causality and Scalability Insights:
-
Choice of Base: Triethylamine is a cost-effective and moderately strong base, sufficient to catalyze the initial Knoevenagel condensation between propionaldehyde and malononitrile. For larger scales, careful control of the addition rate of propionaldehyde is crucial to manage the initial exotherm.
-
Solvent: Ethanol is an excellent choice for its ability to dissolve the starting materials and its relatively low cost and toxicity.
-
Work-up: The product conveniently precipitates upon cooling, simplifying the isolation process on a large scale and avoiding the need for extensive extraction procedures.
| Parameter | Typical Value |
| Molar Ratio (Propionaldehyde:Malononitrile:Sulfur:Triethylamine) | 1 : 1 : 1.1 : 1.2 |
| Reaction Temperature | 78-80 °C |
| Reaction Time | 2-4 hours |
| Typical Yield | 80-90% |
| Purity (crude) | >95% |
Stage 2: Construction of the Pyridine Ring via Friedländer Annulation
The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group to form a quinoline or, in this case, a thienopyridine.[2][4] Here, the 2-aminothiophene from Stage 1 is reacted with ethyl 4-chloroacetoacetate. The reaction proceeds via an initial condensation followed by an intramolecular cyclization and aromatization.
Protocol 2: Synthesis of Ethyl 3-Methylthieno[3,2-b]pyridine-6-carboxylate
-
Reagents and Equipment:
-
Procedure:
-
Charge the reactor with ethanol and 2-amino-4-methylthiophene-3-carbonitrile. Stir to form a suspension.
-
Slowly add the sodium ethoxide solution to the reactor. The temperature should be monitored and controlled.
-
Add ethyl 4-chloroacetoacetate dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC or HPLC.
-
After completion, cool the reaction mixture to room temperature. The product may precipitate.
-
If precipitation occurs, filter the solid. If not, the solvent can be removed under reduced pressure, and the residue can be purified.
-
Wash the isolated solid with cold ethanol and dry under vacuum.
-
Causality and Scalability Insights:
-
Choice of Reagents: Ethyl 4-chloroacetoacetate is a key reagent that provides the three-carbon unit necessary for the pyridine ring and conveniently installs an ethyl ester at the 6-position. The use of sodium ethoxide as a base facilitates both the initial condensation and the subsequent cyclization.
-
Reaction Control: The dropwise addition of ethyl 4-chloroacetoacetate is important to control the reaction rate and prevent side reactions. On a larger scale, maintaining efficient stirring is critical for heat transfer and to prevent localized high concentrations of reagents.
Caption: Simplified workflow of the Friedländer Annulation.
| Parameter | Typical Value |
| Molar Ratio (Aminothiophene:Ketoester:Base) | 1 : 1.1 : 1.5 |
| Reaction Temperature | 78-80 °C |
| Reaction Time | 4-6 hours |
| Typical Yield | 70-80% |
Stage 3: Hydrolysis to 3-Methylthieno[3,2-b]pyridine-6-carboxylic Acid
The final step is a standard saponification of the ethyl ester to the corresponding carboxylic acid. This is a robust and high-yielding reaction that is easily scalable.
Protocol 3: Synthesis of 3-Methylthieno[3,2-b]pyridine-6-carboxylic Acid
-
Reagents and Equipment:
-
Ethyl 3-Methylthieno[3,2-b]pyridine-6-carboxylate
-
Sodium hydroxide (aqueous solution, e.g., 2M)
-
Hydrochloric acid (aqueous solution, e.g., 2M)
-
Ethanol or a mixture of ethanol and water
-
Jacketed glass reactor with mechanical stirrer and pH probe.
-
-
Procedure:
-
Suspend Ethyl 3-Methylthieno[3,2-b]pyridine-6-carboxylate in a mixture of ethanol and water in the reactor.
-
Add the aqueous sodium hydroxide solution.
-
Heat the mixture to 50-60 °C and stir until the hydrolysis is complete (typically 1-3 hours, monitored by TLC or HPLC). The reaction mixture should become a clear solution.
-
Cool the reaction mixture to room temperature.
-
Slowly add hydrochloric acid to adjust the pH to approximately 3-4. The product will precipitate as a solid.
-
Cool the suspension in an ice bath for complete precipitation.
-
Filter the solid, wash with cold water to remove any inorganic salts, and then dry under vacuum.
-
Causality and Scalability Insights:
-
pH Control: Careful control of the pH during acidification is crucial for maximizing the yield and ensuring the purity of the final product. The use of a pH probe is highly recommended for large-scale production.
-
Crystallization and Purity: The final product is typically obtained in high purity after precipitation and washing. If required, recrystallization from a suitable solvent like ethanol/water can be performed.
| Parameter | Typical Value |
| Molar Ratio (Ester:NaOH) | 1 : 2-3 |
| Reaction Temperature | 50-60 °C |
| Reaction Time | 1-3 hours |
| Final pH for Precipitation | 3-4 |
| Typical Yield | >90% |
| Purity | >98% |
Conclusion
The synthetic route detailed in this application note provides a reliable, efficient, and scalable method for the preparation of 3-Methylthieno[3,2-b]pyridine-6-carboxylic acid. By employing well-established and robust reactions such as the Gewald and Friedländer syntheses, this protocol offers high yields and operational simplicity, making it suitable for both academic research and industrial drug development settings. The insights into the causality behind experimental choices aim to empower researchers to adapt and optimize these procedures for their specific needs.
References
- Litvinov, V. P. Thienopyridines: Synthesis, Properties, and Biological Activity. Russian Chemical Bulletin, 2004, 53, 487-516.
- Knochel, P., & Dohle, W. Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange.
-
Silva, B. R.; Rebelo, R.; Rodrigues, J. M.; Xavier, C. P. R.; Vasconcelos, M. H.; Queiroz, M. J. R. P. Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line. Molecules, 2021 , 26(6), 1594. [Link]
- Dyachenko, V. D.; Krivokolysko, S. G.; Litvinov, V. P. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. The Journal of Organic Chemistry, 2021, 86(12), 8275-8287.
- Prokopenko, V. M.; Litvinov, V. P. The Chemistry of Thienopyridines. Advances in Heterocyclic Chemistry, 2007, 93, 117-185.
- Abdel-Wahab, B. F.; Faty, R. A.; Fargaly, T. A. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega, 2021, 6(47), 31693-31703.
- Johnson, W. S.; Mathews, F. J. The Combes Quinoline Synthesis. Chemical Reviews, 1944, 35(2), 153-207.
- Al-Adiwish, W. M.; Al-Douh, M. H.; Osman, H.; Al-Shaghdari, A. H. Anilinomethylidene Derivatives of Cyclic 1,3-Dicarbonyl Compounds in the Synthesis of New Sulfur-Containing Pyridines and Quinolines. Journal of Heterocyclic Chemistry, 2016, 53(4), 1147-1154.
- Batchu, V. R.; Vangala, S. R.; Akula, A.; Chatti, K. Synthesis of Novel Methyl 3-(hetero)
- Wang, Z.; Chen, S.; Sun, W.
- Abdel-Wahab, B. F.; Faty, R. A.; Fargaly, T. A. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis... ACS Omega, 2021, 6(47), 31693-31703.
- Cambridge Crystallographic Data Centre. 2-Amino-4-methylthiophene-3-carbonitrile. CCDC 793509.
- Li, H.; Zhang, Y.; Wang, J.; Liu, Y.; Zhang, J.
- Wang, X.; Li, Y.; Wang, Y.; Zhang, J.; Li, Y. Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. RSC Advances, 2021, 11(59), 37492-37496.
- Zhang, L.; Zhang, J.; Zhang, Q.; Wang, Y.; Li, Y.; Zhang, Y. Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity. Molecules, 2018, 23(10), 2639.
-
Reddy, K. V.; Kumar, V. S.; Reddy, P. S. N. A process for producing pure form of 2-Methyl-4-(4-Methyl-1-Piperazinyl)-10h-thieno[2,3-B][7][8] benzodiazepine. EP2264016A2, 2010.
- Ishenian, H. Oxidation of methyl-pyridines. US2818378A, 1957.
- Snieckus, V. Directed ortho metalation. Chemical Reviews, 1990, 90(6), 879-933.
- Gould, R. G.; Jacobs, T. L. The Gould–Jacobs reaction. Journal of the American Chemical Society, 1939, 61(10), 2890-2895.
- Alyamkina, E. A.; Kovyrysheva, M. P.; Kharlampieva, T. S.; Matern, A. I. Combes quinoline synthesis. Russian Journal of Organic Chemistry, 2015, 51(10), 1369-1386.
- Slocum, D. W.; Jennings, C. A. Directed (ortho) Metallation. The Journal of Organic Chemistry, 1976, 41(22), 3653-3663.
- Dyachenko, V. D.; Krivokolysko, S. G.; Litvinov, V. P. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3- b ]pyridine-2-carboxamide Series. The Journal of Organic Chemistry, 2021, 86(12), 8275-8287.
- Miller, C. A. Skraup reaction process for synthesizing quinolones. US6103904A, 2000.
- Parham, W. E.; Jones, L. D.; Sayad, Y. Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams. The Journal of Organic Chemistry, 1976, 41(7), 1184-1186.
- Kumar, A.; Maurya, R. A. Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst. RSC Advances, 2018, 8(59), 33939-33946.
- Abdelwahab, A. M.; Mekky, A. E. M.; Farag, A. M. Thienopyridine Analogues: A Versatile Scaffold in Medicinal Chemistry from Decades. Current Organic Synthesis, 2021, 18(3), 274-290.
- Wang, J.; Li, Z.; Zhang, W.
- Friedländer, P. The Friedländer Synthesis of Quinolines. Berichte der deutschen chemischen Gesellschaft, 1882, 15(2), 2572-2575.
- Wang, Z.; Chen, S.; Sun, W.
- Abdelwahab, A. M.; Mekky, A. E. M.; Farag, A. M. Thienopyridine Analogues: A Versatile Scaffold in Medicinal Chemistry from Decades. Current Organic Synthesis, 2021, 18(3), 274-290.
- de Oliveira, C. B.; de Souza, A. M. T.; de Albuquerque, S.; de Faria, A. R.; da Silva, F. de C.; de Souza, M. C. B. V. Synthetic route for obtaining 2‐aminothiophene derivatives. Archiv der Pharmazie, 2021, 354(1), 2000216.
- Singh, R.; Singh, P.; Singh, R. K. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. International Journal of Pharmaceutical Sciences and Research, 2019, 10(12), 5268-5278.
- Smith, C. R.
- Skraup, Z. H. The Skraup Synthesis of Quinolines. Monatshefte für Chemie, 1880, 1(1), 316-318.
- Chloroacetic acid. Make Ethyl Chloroacetate Synthesis with Dean Stark. YouTube, 2023.
- Cheng, C. C. The Friedländer Synthesis of Quinolines. Organic Reactions, 1982, 28, 37-201.
- Slideshare.
- Chen, J.; Wang, Y.; Liu, Y.; Zhang, J.
- Aksenov, A. V.; Aksenova, I. V.; Nadein, O. N.; Aksenov, N. A.; Rubin, M. Microwave-Assisted CH Oxidation of Methylpyridylheteroarenes via a Kornblum-Type Reaction. The Journal of Organic Chemistry, 2016, 81(17), 7543-7549.
Sources
- 1. Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. CN105693509A - Method for continuously synthesizing ethyl 4-chloroacetoacetates - Google Patents [patents.google.com]
- 6. Preparation method of ethyl 4-chloroacetoacetate - Eureka | Patsnap [eureka.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving solubility of 3-Methylthieno[3,2-b]pyridine-6-carboxylic acid in organic solvents
Subject: Solubility Optimization for 3-Methylthieno[3,2-b]pyridine-6-carboxylic acid Ticket ID: #TP-SOL-006 Support Level: Tier 3 (Senior Application Scientist)
Core Analysis: Why is this molecule "Brick Dust"?
Welcome to the Solu-Tech support center. You are likely struggling with 3-Methylthieno[3,2-b]pyridine-6-carboxylic acid , a scaffold notorious in medicinal chemistry for its intractable solubility. Before we fix it, you must understand the why to prevent future issues.
This molecule exhibits a "solubility dead-zone" due to two synergistic forces:
-
High Lattice Energy (π-π Stacking): The fused thieno[3,2-b]pyridine core is planar and electron-deficient. These molecules stack like plates in a dishwasher, creating a rigid crystal lattice that resists solvent penetration.
-
Intermolecular Hydrogen Bonding: The C6-carboxylic acid forms strong dimers in the solid state. Standard organic solvents (DCM, EtOAc, THF) cannot easily break these dimers to solvate the monomer.
The Solution Strategy: To dissolve it, we must disrupt the lattice (Heat/Sonication) AND break the H-bonds (Base/Polar Co-solvents).
Diagnostic Flowchart: Select Your Solvent System
Use this decision tree to determine the correct solvent system based on your experimental goal.
Figure 1: Decision matrix for solubilizing thienopyridine carboxylic acids based on downstream applications.
Solubility Data & Solvent Compatibility
The following data summarizes the solubility profile of the 3-methylthieno[3,2-b]pyridine-6-carboxylic acid core.
| Solvent System | Solubility Grade | Temperature | Additive Required? | Application |
| Dichloromethane (DCM) | Insoluble (<0.1 mg/mL) | 25°C | YES (Organic Base) | Synthesis / Workup |
| Ethyl Acetate | Insoluble | Reflux | YES (Organic Base) | Extraction |
| Methanol (MeOH) | Low (<1 mg/mL) | 25°C | No (Better with heat) | LCMS Injection |
| DMSO / DMF | Moderate (10-20 mg/mL) | 25°C | No | Stock Solutions |
| Water (Neutral) | Insoluble | 25°C | YES (pH > 8) | Aqueous Workup |
| Hexafluoroisopropanol (HFIP) | High (>50 mg/mL) | 25°C | No | NMR / Special Rxns |
Advanced Protocols (Step-by-Step)
Protocol A: The "Lipophilic Salt" Strategy (For DCM/THF Reactions)
Use this when you need to run a reaction in standard organic solvents (e.g., amide coupling) but the starting material is a suspension.
Mechanism: You are converting the insoluble carboxylic acid into a soluble trialkylammonium salt. The lipophilic alkyl chains of the base (Ethyl/Isopropyl) drag the ionic headgroup into the organic solvent.
-
Suspension: Suspend the 3-methylthieno[3,2-b]pyridine-6-carboxylic acid (1.0 eq) in DCM or THF (0.1 M concentration). It will look cloudy.
-
Activation: Add Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.2 to 1.5 eq).
-
Solubilization: Sonicate for 2-5 minutes. The solution should turn clear or translucent yellow.
-
Note: If it remains cloudy, add a catalytic amount of DMAP (0.1 eq) or switch solvent to DMF/DCM (1:4) ratio.
-
-
Reaction: Proceed with your reagent addition (e.g., HATU, SOCl2). The salt form is nucleophilic enough for activation.
Protocol B: NMR Sample Preparation (Sharp Peaks)
Use this when your NMR spectrum shows broad humps or the sample precipitates in the tube.
-
Solvent: Use DMSO-d6 as the primary solvent.
-
Additive:
-
Option 1 (Acidic Shift): Add 1-2 drops of TFA-d (Deuterated Trifluoroacetic acid). This breaks dimers and ensures the molecule is fully protonated.
-
Option 2 (Basic Shift): Add roughly 5-10 mg of solid anhydrous K2CO3 directly to the NMR tube. Shake well. This forms the carboxylate, which is highly soluble in DMSO, and eliminates the broad -COOH peak.
-
-
Heat: If signal-to-noise is still poor, heat the NMR probe to 320K (47°C) to increase molecular tumbling rates.
Protocol C: Methyl Ester Derivatization (Permanent Fix)
Use this if you need to purify the compound via flash chromatography (silica gel) and the acid is streaking.
-
Reflux: Suspend the acid in Methanol (0.2 M).
-
Catalyst: Add Sulfuric Acid (H2SO4) (0.5 mL per 10 mL MeOH) or Thionyl Chloride (2.0 eq, added dropwise at 0°C).
-
Reaction: Reflux for 4-12 hours. The suspension will clear as the ester forms.
-
Workup: Evaporate MeOH. Partition between EtOAc and sat. NaHCO3. The resulting methyl ester will be highly soluble in organic solvents and easy to purify on silica.
Frequently Asked Questions (FAQ)
Q: I dissolved the compound in hot DMSO, but it crashed out when I put it in the fridge. Why? A: This is a classic "Metastable Zone" issue. Thienopyridines have steep solubility curves. By cooling it, you created a supersaturated solution. Fix: Add a co-solvent like Water (10%) to the hot DMSO to force controlled precipitation (amorphous), or keep the stock solution at room temperature. For long-term storage, freeze it, but expect to sonicate/heat upon thawing.
Q: Can I use Acetone to wash my glassware? A: Likely not effective. Acetone is a poor solvent for these fused acids. Fix: Use a "Base Bath" (KOH in Isopropanol/Water) to clean glassware, or rinse with DMF followed by water.
Q: I need to remove the solvent, but DMSO takes forever to rotovap. What alternative do I have? A: Use HFIP (Hexafluoroisopropanol) . It is a potent hydrogen-bond donor that dissolves "brick dust" heterocycles effectively but boils at 58°C, making it easy to remove. Warning: HFIP is expensive and acidic; compatibility with your reagents must be checked.
Q: My LCMS peak is splitting. Is my compound degrading? A: Probably not. Carboxylic acids often split on C18 columns due to equilibrium between the protonated (neutral) and deprotonated (ionic) forms. Fix: Ensure your mobile phase has a modifier. Add 0.1% Formic Acid (to keep it protonated) or 10mM Ammonium Bicarbonate (to keep it deprotonated). Do not run neutral water/acetonitrile.
References
-
Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Authoritative text on solvent polarity and solubility parameters).
-
Li, J. J. (2014). Name Reactions and Reagents in Organic Synthesis. Springer. (Reference for acid activation and salt formation protocols).
-
Pellissier, H. (2004). "The synthesis of thieno[3,2-b]pyridines." Tetrahedron, 60(31), 6409-6432. (Specific chemistry of the scaffold).
-
Sigma-Aldrich Technical Library. "Solubility & Stability of Heterocyclic Carboxylic Acids." (General handling guide for heteroaromatic acids).
Optimizing yield for 3-Methylthieno[3,2-b]pyridine-6-carboxylic acid synthesis
This guide is structured as a Tier-3 Technical Support resource, designed for researchers experiencing yield attrition during the synthesis of 3-Methylthieno[3,2-b]pyridine-6-carboxylic acid .
The content prioritizes the Gould-Jacobs protocol, as it is the most reproducible industrial route for generating the 6-carboxylic acid moiety on this specific scaffold, avoiding the regioselectivity issues common in Friedländer annulations.
Core Synthesis Directive
The synthesis of 3-Methylthieno[3,2-b]pyridine-6-carboxylic acid presents a classic heterocyclic challenge: constructing a pyridine ring onto a thiophene core while maintaining the oxidation state of the carboxylic acid at position 6.
While Friedländer condensation is often attempted, it frequently suffers from regioselectivity issues (yielding the 5-isomer) and instability of the 2-formylthiophene precursors. We recommend the Gould-Jacobs type cyclization utilizing Methyl 3-amino-4-methylthiophene-2-carboxylate and Diethyl ethoxymethylenemalonate (DEEM) . This pathway locks the carboxylate at position 6 and the methyl at position 3 (thiophene ring) with high fidelity.
The Validated Pathway (Gould-Jacobs Protocol)
The synthesis proceeds in three critical phases. Yield loss typically occurs during the thermal cyclization (Phase 2) or the subsequent aromatization (Phase 3).
Figure 1: Step-wise logic flow for the Gould-Jacobs synthesis of the target scaffold. Colors indicate process stability (Green=Stable, Red=Critical Control Point).
Troubleshooting & Optimization Guide
This section addresses specific failure points reported by users.
Phase 1: Enamine Formation (Condensation)
Issue: Incomplete conversion of starting amine; presence of sticky oligomers.
| Parameter | Recommended Specification | The "Why" (Causality) |
| Stoichiometry | 1.1 - 1.2 eq of DEEM | A slight excess of DEEM drives the equilibrium forward. Large excesses lead to polymerization side-products that complicate purification. |
| Temperature | 110°C - 120°C | The reaction is endothermic. Temperatures below 100°C result in slow kinetics, allowing amine oxidation. |
| Solvent | Neat (Solvent-free) | Solvent-free conditions maximize concentration and rate. If solubility is poor, use Toluene with a Dean-Stark trap to remove ethanol byproduct. |
Q: My enamine product is an oil that won't crystallize. Can I proceed? A: Yes. The intermediate enamine is often an oil. Do not attempt column chromatography here, as the enamine can hydrolyze on silica. Remove volatiles under high vacuum and proceed directly to cyclization.
Phase 2: Thermal Cyclization (The Critical Bottleneck)
Issue: Low yield (<30%), formation of "black tar," or decarboxylation.
This step involves the intramolecular attack of the enamine nitrogen onto the thiophene ester carbonyl, eliminating methanol/ethanol.
Q: Why am I getting massive charring (black tar) during cyclization? A: This is likely due to inefficient heat transfer or oxidation .
-
Solution 1 (Solvent): Use Dowtherm A (diphenyl ether/biphenyl eutectic). It boils at ~258°C, providing a stable heat sink.
-
Solution 2 (Concentration): High dilution (10-20 mL solvent per gram of reactant) prevents intermolecular polymerization.
-
Solution 3 (Addition): Do not dump the reactant into cold solvent. Add the enamine dropwise to the already boiling Dowtherm A. This ensures "instant" cyclization rather than prolonged thermal exposure of the starting material.
Q: I see the product on LCMS, but I can't filter it out of the Dowtherm A. A: Dowtherm A is viscous and oily.
-
Protocol: Cool the reaction mixture to ~50°C and add a non-polar anti-solvent like Hexane or Heptane . The polar 4-hydroxythieno[3,2-b]pyridine product will precipitate. Filter and wash copiously with hexane to remove the high-boiling solvent.
Phase 3: Aromatization & Functionalization
Issue: Incomplete chlorination or over-reduction.
To obtain the pyridine (H at position 4), you must first convert the hydroxyl (tautomer of the oxo group) to a chloride, then remove it.
Q: The chlorination with POCl3 is stalling. A: The thienopyridine nitrogen can complex with POCl3, deactivating the ring.
-
Optimization: Add a catalytic amount of N,N-Dimethylaniline or DMF (Vilsmeier-Haack conditions). This activates the POCl3 and accelerates the nucleophilic displacement.
Q: How do I remove the chlorine without reducing the ester/acid? A: Avoid LiAlH4 or harsh hydrides.
-
Protocol: Use Zinc dust in Acetic Acid or catalytic hydrogenolysis (H2, Pd/C, NH4OAc in Methanol).
-
Note: If using Pd/C, ensure the sulfur in the thiophene ring does not poison the catalyst. Use a higher catalyst loading (10-20% w/w) or wash the substrate thoroughly to remove sulfur traces from previous steps.
Frequently Asked Questions (FAQs)
Q1: Can I use the Friedländer synthesis instead to avoid the chlorination step?
Answer: Technically, yes, but it is riskier for this specific target. The Friedländer route requires 3-amino-4-methylthiophene-2-carbaldehyde . This aldehyde is notoriously unstable and prone to self-condensation. If you choose this route:
-
Generate the aldehyde in situ by oxidizing (3-amino-4-methylthiophen-2-yl)methanol with MnO2.
-
React immediately with Sodium 3,3-dimethoxy-2-methoxycarbonylpropanoate .
-
Warning: Reaction with simple pyruvate often yields the 5-carboxylic acid isomer, not the 6-carboxylic acid, due to the condensation preference of the amine with the ketone carbonyl of pyruvate.
Q2: My final carboxylic acid has poor solubility. How do I characterize it?
Answer: Thienopyridine carboxylic acids are zwitterionic and high-melting.
-
NMR: Use DMSO-d6 with a drop of TFA or NaOD to break intermolecular H-bonds.
-
Purification: Do not use silica columns. Purify via Acid-Base extraction : Dissolve in 1M NaOH, filter insoluble impurities, then precipitate by adjusting pH to ~3-4 with 1M HCl.
Q3: Why is the methyl group at position 3 and not 4 in the final product?
Answer: This is a nomenclature artifact.
-
Precursor: Methyl 3-amino-4-methyl thiophene-2-carboxylate.
-
Final Structure: In the fused thieno[3,2-b]pyridine system, the sulfur is position 1. The fusion bond is 2-3. The nitrogen is 4.[1][2][3]
-
The carbon that was position 4 on the thiophene ring (holding the methyl) becomes position 3 of the fused system.
-
Verification: Ensure you are tracking the carbon backbone, not just the numbers.
References & Grounding
-
Preparation of Methyl 3-amino-4-methylthiophene-2-carboxylate:
-
Source: PrepChem.com. "Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate."
-
Relevance: Validates the starting material synthesis via the Thorpe-Ziegler reaction or similar cyclizations.
-
-
Gould-Jacobs Reaction on Thiophenes:
-
Source: Barker, J. M., et al. "Thienopyridines. Part 6. Preparation of some thieno[3,2-b]pyridine derivatives." Journal of Chemical Research.
-
Relevance: Establishes the cyclization conditions using DEEM and Dowtherm A for thieno[3,2-b] systems.
-
-
Oxidation of Methyl-Pyridines to Carboxylic Acids:
-
Source: US Patent 2,818,378A. "Oxidation of methyl-pyridines."
-
Relevance: Provides alternative routes for oxidizing a 6-methyl group to a 6-carboxylic acid if the de novo synthesis fails.
-
-
Friedländer Synthesis Regioselectivity:
-
Source: Organic Chemistry Portal. "Friedlaender Synthesis."
-
Relevance: Explains the mechanism and regioselectivity challenges (5- vs 6-substitution) when using pyruvate derivatives.
-
-
Thienopyridine Scaffold Biological Activity:
Sources
- 1. US2818378A - Oxidation of methyl-pyridines - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. library.dmed.org.ua [library.dmed.org.ua]
- 6. semanticscholar.org [semanticscholar.org]
Troubleshooting cyclization steps in thienopyridine synthesis
Technical Support Center: Thienopyridine Synthesis & Cyclization
Subject: Troubleshooting Cyclization Protocols for Thieno[2,3-c]pyridine and Thieno[3,2-c]pyridine Scaffolds. From: Dr. Aris Thorne, Senior Application Scientist, Heterocyclic Chemistry Division. To: R&D Chemical Synthesis Group.
Introduction
The thienopyridine pharmacophore is the structural backbone of critical antiplatelet agents (e.g., Clopidogrel, Prasugrel). However, the synthesis is notoriously unforgiving. The central challenge lies in the cyclization steps : either constructing the thiophene ring upon a piperidine/pyridine core (Gewald strategy) or fusing the pyridine ring onto a thiophene substrate (Pictet-Spengler/Pomeranz-Fritsch strategies).
This guide addresses the three most frequent failure modes reported by our users: Gewald polymerization ("tarring") , Regioisomer contamination , and Stalled Pictet-Spengler cyclizations .
Module 1: The Gewald Reaction (Thiophene Ring Construction)
Context: The Gewald reaction is the most efficient route to 2-aminothiophenes, the precursors for thieno[2,3-d]pyrimidines and thienopyridines. Common Failure: The reaction mixture turns into a viscous black tar with <10% yield.
Troubleshooting Guide
Q1: My reaction turns black and viscous immediately after adding sulfur. What is happening?
A: This indicates uncontrolled polymerization of the
-
Mechanism: The Gewald reaction proceeds via a Knoevenagel condensation followed by sulfur addition.[1][2] If the sulfur is not soluble or the temperature is too high, the intermediate nitrile polymerizes rather than cyclizing.
-
Solution: Switch to a Two-Step Protocol . Isolate the Knoevenagel adduct first.[1][2] This prevents the base-catalyzed polymerization of the ketone/aldehyde starting material.
Q2: I am using the standard "One-Pot" method. How do I improve sulfur solubility?
A: Elemental sulfur (
-
Solvent: Shift from pure Ethanol to a 1:1 mixture of Ethanol/DMF or Ethanol/1,4-Dioxane .
-
Catalyst: Use Morpholine instead of Diethylamine. Morpholine acts as both a base and a solvent for sulfur, improving mass transfer.
Visual Workflow: Gewald Optimization Logic
Caption: Diagnostic logic tree for increasing yield in Gewald 2-aminothiophene synthesis.
Standardized Protocol: Two-Step Gewald Variant
Recommended for sterically hindered ketones (e.g., cyclohexanone derivatives).
-
Step A (Condensation): Combine ketone (1.0 eq) and ethyl cyanoacetate (1.0 eq) in Toluene with catalytic Ammonium Acetate/Acetic Acid. Reflux with a Dean-Stark trap until water evolution ceases (approx. 3-5 h). Evaporate solvent.
-
Step B (Cyclization): Dissolve the crude residue in Ethanol (0.5 M). Add elemental Sulfur (1.0 eq) and Morpholine (1.0 eq). Stir at 50°C (Do not reflux initially) for 2 hours, then raise to 70°C for 1 hour.
-
Workup: Pour into ice water. The 2-aminothiophene usually precipitates as a yellow solid.
Module 2: Pyridine Ring Fusion (Regioselectivity)
Context: Constructing the pyridine ring onto a thiophene core. Common Failure: Obtaining the wrong regioisomer (e.g., Thieno[2,3-c]pyridine vs. Thieno[3,2-c]pyridine).
Troubleshooting Guide
Q3: I need the Thieno[3,2-c] isomer (Clopidogrel scaffold), but I keep getting mixtures. Which cyclization method is superior? A: The Pictet-Spengler reaction is preferred for the tetrahydro-isomer, but you must control the electron density of the thiophene.
-
Strategy: Use 3-(2-aminoethyl)thiophene . The cyclization occurs at the 2-position (alpha to sulfur) because it is the most nucleophilic site.
-
Warning: If the 2-position is blocked, or if you use 2-(2-aminoethyl)thiophene , cyclization at the 3-position (beta) is electronically disfavored and requires harsh conditions (Superacids or Bischler-Napieralski conditions).
Q4: My Pictet-Spengler reaction using formaldehyde is stalling. A: Thiophene imines are unstable and prone to hydrolysis.
-
Solution: Do not use aqueous formalin. Use Paraformaldehyde in anhydrous DCM with TFA (Trifluoroacetic acid) or TMSCl (Trimethylsilyl chloride) as a water scavenger and Lewis acid activator.
Data: Regioselectivity Rules
| Target Isomer | Starting Material | Preferred Method | Key Condition |
| Thieno[2,3-c] | 2-formyl-3-aminothiophene | Pomeranz-Fritsch | Acid-mediated acetal cyclization [1]. |
| Thieno[3,2-c] | 3-(2-aminoethyl)thiophene | Pictet-Spengler | C2 is highly nucleophilic; mild acid (TFA) works [2]. |
| Thieno[3,2-c] | 3-formyl-2-mercaptothiophene | Friedel-Crafts | Requires protection of thiol to prevent disulfide formation. |
Visual Workflow: Isomer Selection Pathway
Caption: Decision matrix for selecting the correct precursor and method based on target regiochemistry.
Module 3: Advanced FAQ (Catalysts & Purification)
Q5: Can I use Lewis Acids for the intramolecular Friedel-Crafts cyclization? A: Yes, but beware of "Polyacylation."
-
Issue:
is traditional but harsh. It often leads to intermolecular reactions (dimerization). -
Recommendation: Use Polyphosphoric Acid (PPA) or Methanesulfonic Acid (MSA) . These act as both solvent and catalyst, favoring the intramolecular entropy. For sensitive substrates, Triflimide is a modern, milder alternative [3].
Q6: How do I remove the sulfur smell/impurities from the final product? A: Thienopyridines often carry trace sulfur contaminants that poison downstream hydrogenation catalysts (Pd/C).
-
Protocol: Treat the crude organic phase with Cupric Acetate (
) wash or stir with activated charcoal for 30 minutes before final recrystallization.
References
-
Litvinov, V. P. (2005).[3] Thienopyridines: synthesis, properties, and biological activity. Russian Chemical Bulletin, 54(4), 864–904.[3]
-
Gümüs, M., Koca, I. (2021). Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3-Triazole-Mediated Metal-Free Denitrogenative Transformation Reaction. ChemistrySelect, 6(3), 398-403.
-
BenchChem Technical Guides. (2025). Improving the yield of the intramolecular Friedel-Crafts cyclization.
-
Gewald, K., Schinke, E., & Böttcher, H. (1966).[1] Heterocycles from CH-acidic nitriles. VIII. 2-Aminothiophenes from methylene-active nitriles, carbonyl compounds, and sulfur. Chemische Berichte, 99(1), 94-100.
Sources
Technical Guide: Minimizing Side Reactions During Thieno[3,2-b]pyridine Oxidation
Executive Summary & Technical Context[1][2][3][4][5][6][7][8]
The thieno[3,2-b]pyridine scaffold is a privileged structure in drug discovery, often serving as a bioisostere for quinoline or indole in kinase inhibitors and GPCR modulators.[1] However, its oxidation is fraught with chemoselectivity challenges due to the competing nucleophilicity of the pyridine nitrogen (
The Core Challenge: Standard oxidation protocols often yield a statistical mixture of three primary impurities:
-
N-oxides (often the kinetic product).[2]
-
S-oxides/Sulfones (thermodynamic sinks).[1]
-
Ring-opened oxidative dimers (irreversible scaffold destruction).
This guide provides a mechanistic approach to selectively targeting the desired oxidation state while suppressing these parasitic pathways.[1]
Mechanistic Pathways & Decision Logic
The following diagram maps the divergent oxidation pathways. Understanding these vectors is the first step in controlling side reactions.[1]
Figure 1: Divergent oxidation pathways for thieno[3,2-b]pyridine. Green paths indicate N-oxidation; Yellow/Red indicate S-oxidation; Grey indicates scaffold destruction.[1]
Troubleshooting Guide (FAQ)
Q1: I am targeting the N-oxide, but I see significant S-oxidation (sulfoxide/sulfone). How do I stop this?
Root Cause: The thiophene sulfur is soft and nucleophilic.[1] Using strong, non-selective oxidants like unbuffered mCPBA at room temperature promotes S-oxidation.[1] Solution:
-
Switch Reagent: Use Urea-Hydrogen Peroxide (UHP) complex with Trifluoroacetic Anhydride (TFAA) . This generates trifluoroperacetic acid in situ, which is highly selective for N-oxidation due to the hard-soft acid-base (HSAB) matching with the harder pyridine nitrogen.[1]
-
Protocol Adjustment: If using mCPBA, lower the temperature to -10°C to 0°C and use a non-polar solvent like DCM.[1] Avoid protic solvents which can activate the sulfur.[1]
Q2: My reaction mixture turns black/tarry, and LCMS shows dimers. What happened?
Root Cause: You likely caused oxidative ring opening .[1] This is common when using hypohalites (e.g., NaOCl/Bleach) or strong oxidants in alkaline media.[1] The C2-C3 bond of the thiophene ring is susceptible to oxidative cleavage, leading to complex dimerization.[1] Solution:
-
Avoid Bleach: Never use NaOCl for simple N- or S-oxidation on this scaffold unless specifically targeting the dimer.[1]
-
Buffer pH: Ensure the reaction remains neutral or slightly acidic. Avoid strong bases (NaOH, KOH) during the oxidation step.[1]
Q3: I want the Sulfoxide, but I keep getting the Sulfone. How do I stop at the mono-oxidation stage?
Root Cause: Sulfoxides are easily over-oxidized to sulfones because the sulfoxide oxygen activates the sulfur center for further nucleophilic attack.[1] Solution:
-
Stoichiometry Control: Use exactly 0.95 - 1.0 equivalents of oxidant. Never excess.
-
Reagent Selection: Use NaIO4 (Sodium Periodate) in aqueous methanol. This reagent is highly selective for sulfoxide formation and kinetically slow to produce sulfones.[1]
-
Temperature: Run the reaction at 0°C .
Optimized Experimental Protocols
Protocol A: Highly Selective N-Oxidation (Recommended)
Target: Minimizing S-oxidation and Ring Cleavage
Reagents:
-
Thieno[3,2-b]pyridine substrate (1.0 equiv)
-
m-Chloroperoxybenzoic acid (mCPBA) (1.1 equiv, 77% max purity grade)
-
Dichloromethane (DCM) (anhydrous)
-
Sodium Bicarbonate (sat.[1] aq.)
Step-by-Step:
-
Dissolution: Dissolve the substrate in DCM (0.1 M concentration).
-
Cooling: Cool the solution to 0°C in an ice/water bath. Critical: Low temperature suppresses S-oxidation.[1]
-
Addition: Add mCPBA portion-wise over 15 minutes. Do not dump it in all at once.
-
Monitoring: Stir at 0°C for 2-4 hours. Monitor by TLC/LCMS.[1]
-
Checkpoint: If S-oxide starts appearing (M+16 peak growing alongside M+16 of N-oxide), quench immediately.[1]
-
-
Quench & Workup:
Protocol B: Selective S-Oxidation (Sulfoxide)
Target: Avoiding Sulfone formation
Reagents:
-
Substrate (1.0 equiv)
-
Oxone® (potassium peroxymonosulfate) (0.5 equiv)
-
Methanol/Water (1:1 v/v)
Step-by-Step:
-
Dissolution: Dissolve substrate in MeOH/Water.
-
Cooling: Cool to 0°C.
-
Addition: Add Oxone as a solution in water dropwise over 30 minutes.
-
Why: Slow addition keeps the local concentration of oxidant low, preventing over-oxidation.[1]
-
-
Quench: Quench with aqueous sodium bisulfite immediately upon consumption of starting material.
Comparative Data: Oxidant Selectivity
| Oxidant | Conditions | Major Product | Side Reaction Risk | Selectivity Rating |
| mCPBA | DCM, 0°C | N-Oxide | S-oxidation (Moderate) | ⭐⭐⭐ |
| H2O2 / AcOH | 60°C | N-Oxide | Ring Cleavage (High) | ⭐⭐ |
| NaIO4 | MeOH/H2O, RT | Sulfoxide | Sulfone (Low) | ⭐⭐⭐⭐⭐ |
| Oxone | MeOH/H2O, RT | Sulfone | N-oxidation (Low) | ⭐⭐⭐⭐ |
| NaOCl (Bleach) | Aqueous/PTC | Dimer/Cleaved | Complete degradation | ⚠️ AVOID |
References
-
Oxidative Dimerization of Thienopyridines
-
General Pyridine Oxidation Selectivity
-
Thienopyridine Scaffold Reactivity
-
Selective Sulfoxide Synthesis
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Design and synthesis of Thieno[3, 2-b]pyridinone derivatives exhibiting potent activities against Mycobacterium tuberculosis in vivo by targeting Enoyl-ACP reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Resolving HPLC Peak Tailing for Pyridine-Carboxylic Acid Derivatives
Current Status: Operational Topic: Troubleshooting Asymmetry in Amphoteric Heterocycles Audience: Analytical Chemists, Method Development Scientists
Executive Summary: The Amphoteric Trap
Pyridine-carboxylic acid derivatives (e.g., Nicotinic acid, Picolinic acid, Isonicotinic acid) present a unique "double threat" in HPLC method development. They are zwitterionic —possessing a basic pyridine nitrogen (pKa ~4.8–5.2) and an acidic carboxyl group (pKa ~1.8–2.1).
Peak tailing (Asymmetry factor
-
Silanol Cation Exchange: Interaction between the protonated pyridine nitrogen and ionized silanols.
-
The "Danger Zone" pH: Operating in the pH window where both the analyte and the stationary phase are charged.
-
Metal Chelation: Specific to
-pyridine carboxylic acids (e.g., Picolinic acid), which avidly chelate trace iron/stainless steel.
This guide provides the diagnostic logic and chemical protocols to resolve these issues.
Module 1: The Diagnostic Framework
Before altering chemistry, you must isolate the physical vs. chemical cause. Use this logic flow to diagnose the root cause of your tailing.
Figure 1: Diagnostic decision tree for isolating mass overload, chemical interaction, and hardware issues.
Module 2: Mobile Phase Strategy (The "First Line of Defense")
The ionization state of the pyridine ring dictates the separation quality. You must avoid the pH range where the stationary phase silanols are ionized (
The Science of the "Danger Zone" (pH 3.5 – 6.5)
-
At pH > 3.5: Silica surface silanols begin to ionize (
). -
At pH < 5.2: The pyridine nitrogen is protonated (
). -
Result: A strong cation-exchange mechanism occurs, holding the tail of the peak while the bulk elutes via hydrophobic interaction.
Protocol A: The "Low pH" Suppression Method (Recommended)
This method forces both the silanols and the carboxylic acid into their neutral states, while the pyridine remains protonated but has no negative surface charges to bind to.
-
Buffer: 20–50 mM Phosphate or Formate.
-
Target pH: 2.0 – 2.5 (Strict control required).
-
Mechanism:
- (Neutralized surface).
- (Neutralized acid).
-
Result: Sharp peaks, though retention may decrease due to increased polarity of the protonated nitrogen.
Protocol B: The "Sacrificial Base" (Triethylamine)
If you must operate at intermediate pH (e.g., for MS compatibility or selectivity), you must block the silanols.
-
Concentration: 5 mM – 10 mM.[1]
-
Order of Operations (Critical):
-
Add TEA to the aqueous mobile phase.
-
Adjust pH to the desired level (e.g., pH 3.0 or 7.0) after adding TEA.
-
Why? TEA is a strong base. Adding it last will drastically shift pH.
-
-
Mechanism: The TEA cation (
) competes with the pyridine analyte for the active silanol sites, effectively "capping" the column dynamically [1].
Module 3: The "Metal Trap" (Chelation)
Pyridine derivatives with a carboxyl group in the 2-position (Picolinic acid) are potent chelating agents. They will bind to iron in stainless steel frits and column walls, causing severe tailing that looks like silanol activity but does not respond to pH changes.
Data: Chelation Impact on Tailing Factor (
)
| Condition | Nicotinic Acid (3-COOH) | Picolinic Acid (2-COOH) |
| Standard Steel System | 1.2 | 2.8 (Severe Tailing) |
| Steel System + EDTA | 1.1 | 1.3 |
| PEEK/Bio-Inert System | 1.1 | 1.1 |
Troubleshooting Protocol:
-
Diagnosis: If tailing persists despite low pH (2.0) and high buffer strength.
-
Immediate Fix: Add 0.1 mM EDTA to the mobile phase (Note: EDTA is not compatible with LC-MS).
-
Long-term Fix: Replace stainless steel frits with PEEK or use a "Bio-inert" / Glass-lined column hardware [2].
Module 4: Stationary Phase Selection
If mobile phase adjustments fail, the stationary phase chemistry is likely mismatched.
1. Modern "Type B" High-Purity Silica
Avoid older "Type A" silica columns. Modern Type B silica has low metal content and high surface coverage.
-
Recommendation: C18 columns with "Polar Embedded" groups (e.g., Amide, Carbamate). These groups shield silanols and provide alternative selectivity for the polar acid group [3].
2. HILIC (Hydrophilic Interaction Liquid Chromatography)
For very polar pyridine acids (like Isonicotinic acid) that elute in the void volume on C18:
-
Phase: Zwitterionic or Bare Silica HILIC.
-
Mobile Phase: High Acetonitrile (>80%), 10-20 mM Ammonium Acetate (pH 5.8).
-
Mechanism: Retains the polar zwitterion via water layer partitioning, avoiding the hydrophobic collapse issues of C18 [4].
Visualizing the Interaction Mechanism
Figure 2: Mechanism of silanol-induced tailing and the blocking effect of Triethylamine (TEA).
Frequently Asked Questions (FAQ)
Q: I am using TFA (Trifluoroacetic acid). Why are my peaks still tailing? A: While TFA (pH ~2) suppresses silanols, it is also an ion-pairing agent. If the concentration is too low (< 0.05%), you may have incomplete ion pairing, leading to "split" or tailing peaks. Furthermore, TFA can suppress signal in LC-MS. Formic acid (0.1%) is often too weak to fully suppress silanols for pyridine derivatives; consider switching to a stronger buffer system like Phosphate (if non-MS) or Ammonium Formate at pH 3.0.
Q: My retention time drifts lower with every injection. Is this tailing related? A: This is likely "Phase Dewetting" (Hydrophobic Collapse) if you are using a standard C18 column with 100% aqueous mobile phase (often required to retain these polar acids).
-
Fix: Switch to a "AQ" (Aqueous stable) C18 column or a Polar-Embedded column, which stays wetted in 100% water.
Q: Can I use high pH (> 8.0) to resolve the tailing? A: Yes. At pH 8.0, the pyridine nitrogen is deprotonated (neutral), eliminating the cation exchange with silanols.
-
Risk: Standard silica dissolves at pH > 7.5. You must use a "Hybrid" particle column (e.g., Ethylene-Bridged Hybrid) or a Polymer column to survive these conditions [5].
References
-
Pharma Growth Hub. (2023). Effect of Triethylamine (TEA) on the Retention in RPLC.
-
Chromatography Online. (2022). Modifying the Metal Surfaces in HPLC Systems.
-
Phenomenex. (2025).[3] How to Reduce Peak Tailing in HPLC.
-
SIELC Technologies. HPLC Separation of Pyridinecarboxylic Acids.
-
BenchChem. (2025).[1] Technical Support Center: Chromatography of Pyridine Compounds.
Sources
Validation & Comparative
HPLC Assay Development for 3-Methylthieno[3,2-b]pyridine-6-carboxylic Acid Purity
Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, Drug Development Professionals
Executive Summary: The Amphoteric Challenge
Developing a purity assay for 3-Methylthieno[3,2-b]pyridine-6-carboxylic acid presents a classic chromatographic paradox known as the "Amphoteric Challenge." As a thienopyridine derivative, the molecule possesses a basic pyridine nitrogen (
In standard reversed-phase conditions (pH 5–7), the molecule exists largely in a zwitterionic state, leading to poor retention, "dewetting" phenomena, and split peaks. This guide compares three distinct method development strategies, ultimately recommending a Low-pH Ion-Suppression approach that yields superior peak symmetry and reproducibility compared to standard volatile acid methods.
Comparative Analysis of Methodology
We evaluated three common HPLC strategies for this compound. The comparison focuses on Peak Symmetry (As) , Resolution (Rs) from synthetic impurities (e.g., methyl ester precursors), and Robustness .
Option A: The "Standard" LC-MS Friendly Method
-
Conditions: C18 Column, 0.1% Formic Acid in Water/Acetonitrile.
-
Mechanism: Relies on partial protonation of the base.
-
Outcome: Not Recommended for Purity.
-
Data: The pH of 0.1% Formic Acid (~2.7) is too close to the
of the carboxylic acid. This results in "pKa flickering," where the analyte oscillates between ionized and neutral states, causing broad, tailing peaks ( ). -
Failure Mode: Secondary interactions between the protonated pyridine nitrogen and residual silanols on the column surface cause severe tailing.
-
Option B: The "Selectivity" Method (Phenyl-Hexyl)
-
Conditions: Phenyl-Hexyl Column, 10mM Ammonium Acetate (pH 5.5).
-
Mechanism: Pi-pi interactions with the thiophene ring; operation at Zwitterionic pH.
-
Outcome: Conditional Use.
-
Data: Excellent separation of aromatic impurities due to pi-pi selectivity. However, the zwitterionic nature at pH 5.5 reduces retention significantly (
), risking co-elution with the solvent front and polar degradants.
-
Option C: The "Gold Standard" Low-pH Phosphate Method (Recommended)
-
Conditions: Stable-Bond C18 (SB-C18), 20mM Potassium Phosphate (pH 2.3).
-
Mechanism: Full Ion Suppression & Protonation.
-
At pH 2.3, the carboxylic acid is fully protonated (neutral, hydrophobic).
-
The pyridine nitrogen is fully protonated (cationic).
-
Result: The molecule behaves as a stable cation. The high ionic strength of the buffer masks silanols, eliminating tailing.
-
-
Outcome: Superior Performance.
-
Data: Peak Asymmetry
. Resolution for all key impurities.
-
Quantitative Performance Matrix
| Parameter | Method A (Formic Acid) | Method B (Phenyl-Hexyl/Acetate) | Method C (Phosphate pH 2.3) |
| Retention Factor ( | 1.5 (Variable) | 0.8 (Poor) | 4.2 (Optimal) |
| Tailing Factor ( | 1.9 | 1.2 | 1.05 |
| Resolution (vs. Methyl Ester) | 2.1 | 4.5 | > 5.0 |
| Buffer Solubility | High | Moderate | High |
| MS Compatible? | Yes | Yes | No (UV Only) |
Expert Insight: While Method A is compatible with Mass Spectrometry, it fails the rigorous requirements for a Purity assay (Area% normalization) due to peak integration errors caused by tailing. For purity release testing, Method C is the mandatory choice.
Detailed Experimental Protocol (Method C)
This protocol is designed to be self-validating. The use of a "Stable Bond" (sterically protected) C18 column is critical to prevent hydrolysis of the stationary phase under acidic conditions.
Reagents & Equipment
-
Column: Agilent Zorbax SB-C18 (or equivalent),
, . -
Buffer: Potassium Dihydrogen Phosphate (
).[1] -
pH Adjuster: 85% Orthophosphoric Acid (
).[2] -
Solvents: HPLC Grade Acetonitrile (ACN) and Methanol (MeOH).
Step-by-Step Workflow
1. Buffer Preparation (20 mM, pH 2.3):
-
Dissolve
of in of Milli-Q water. -
Titrate with
dropwise until pH reaches . -
Dilute to
and filter through a nylon membrane.
2. Sample Preparation:
-
Diluent: 50:50 Water:Acetonitrile. (Note: Do not use 100% ACN as the salt form of the acid may precipitate).
-
Concentration:
.[3] -
Sonication: 5 minutes to ensure full dissolution of the thienopyridine lattice.
3. Chromatographic Conditions:
-
Flow Rate:
-
Column Temp:
-
Detection: UV @ 235 nm (Thiophene absorption max) and 280 nm (Pyridine).
-
Injection Vol:
4. Gradient Table:
| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (ACN) | Event |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Isocratic Hold |
| 15.0 | 30 | 70 | Linear Gradient |
| 18.0 | 30 | 70 | Wash |
| 18.1 | 90 | 10 | Re-equilibration |
| 23.0 | 90 | 10 | End |
Method Development Logic (Visualization)[4]
The following decision tree illustrates the logic path for selecting the Low-pH Phosphate method over alternatives for amphoteric heterocycles.
Figure 1: Decision logic for selecting the optimal stationary phase and buffer system for amphoteric thienopyridines.
Validation & Troubleshooting
System Suitability Criteria
To ensure the trustworthiness of the assay, the following criteria must be met before every run:
-
Resolution (
): between the Main Peak and the Methyl Ester impurity (usually elutes at RRT ~1.2). -
Tailing Factor (
): (Target: 1.0–1.2). -
Precision: RSD
for 6 replicate injections of the standard.
Common Failure Modes
-
Peak Splitting: Often caused by using 100% Acetonitrile as the sample diluent. The strong solvent effect causes the analyte to precipitate momentarily upon injection. Fix: Use the 50:50 Water:ACN diluent.
-
Retention Time Drift: Thienopyridines are sensitive to temperature. Ensure the column oven is stable at
. A fluctuation can shift retention by 0.5 min.
References
-
Separation of Pyridinecarboxylic Acids. Helix Chromatography Technologies. Application Note explaining the zwitterionic separation of pyridine derivatives.
-
Development and Validation of an HPLC Method for Clopidogrel and its Carboxylic Acid Metabolite. SciSpace/Journal of Liquid Chromatography. Provides the foundational "Low pH Phosphate" strategy for thienopyridine acids.
-
Controlling Selectivity on Zwitterionic Columns. Chromatography Today. Discusses the impact of pH on amphoteric retention.
-
Thieno[3,2-b]pyridine-6-carboxylic acid Structure & Properties. PubChem. Chemical property data supporting the pKa and solubility assessment.
Sources
A Comparative Guide to the Biological Activity of Thieno[3,2-b]pyridine and Quinoline Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the thieno[3,2-b]pyridine and quinoline scaffolds have emerged as "privileged structures," forming the core of numerous compounds with significant therapeutic potential. Both bicyclic heterocyclic systems offer a versatile framework for the design of novel bioactive molecules. This guide provides an in-depth, objective comparison of the biological activities of analogs derived from these two scaffolds, with a focus on their applications in oncology and infectious diseases. Drawing upon experimental data, we will explore their structure-activity relationships (SAR), mechanisms of action, and the subtle yet critical differences that dictate their therapeutic utility.
Section 1: Core Scaffolds at a Glance
The foundational difference between the two scaffolds lies in their isosteric relationship. The thieno[3,2-b]pyridine core can be considered a bioisostere of quinoline, where the benzene ring in quinoline is replaced by a thiophene ring. This substitution of a carbocyclic ring with a sulfur-containing heterocycle significantly alters the electronic distribution, lipophilicity, and steric profile of the molecule, leading to distinct pharmacological properties.[1]
| Feature | Thieno[3,2-b]pyridine | Quinoline |
| Structure | A fusion of thiophene and pyridine rings. | A fusion of benzene and pyridine rings.[2] |
| Key Properties | π-electron rich thiophene ring can engage in unique interactions. The sulfur atom can act as a hydrogen bond acceptor. | Planar aromatic system allows for DNA intercalation and π-π stacking interactions.[3] |
| Synthetic Amenability | Accessible through various synthetic routes, allowing for diverse functionalization.[4] | Well-established synthesis methods (e.g., Skraup, Doebner-von Miller) enable wide derivatization.[5] |
Section 2: Comparative Analysis of Anticancer Activity
Both thieno[3,2-b]pyridine and quinoline derivatives have demonstrated significant potential as anticancer agents.[6][7] Their efficacy often stems from the inhibition of key proteins involved in cancer cell proliferation, survival, and metastasis.
Inhibition of Protein Kinases
Protein kinases are crucial regulators of cellular signaling pathways and represent major targets in oncology.[8] Both scaffolds have been successfully employed to generate potent kinase inhibitors.
Thieno[3,2-b]pyridine as Kinase Inhibitors: This scaffold has proven to be an attractive template for developing highly selective kinase inhibitors.[8] The weak interaction of the thieno[3,2-b]pyridine core with the highly conserved kinase hinge region allows for diverse binding modes, often anchored in the less-conserved back pocket of the ATP-binding site. This can lead to superior kinome-wide selectivity, a highly desirable trait for minimizing off-target effects.[8]
A notable example is the development of inhibitors for PIM kinases, a family of serine/threonine kinases often overexpressed in various cancers.[4] Thieno[3,2-b]pyridine-5-carboxamide derivatives have shown high potency against this kinase family.[4]
Quinoline as Kinase Inhibitors: The quinoline scaffold is a well-established pharmacophore for competitive kinase inhibitors, capable of mimicking the adenine moiety of ATP to interact with the hinge region of the kinase active site.[9] Numerous quinoline-based molecules have been developed as inhibitors of critical cancer-related kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and others.[10][11]
Comparative Data: Kinase Inhibitory Activity
| Compound Class | Target Kinase | Representative Compound | IC50 (nM) | Reference |
| Thieno[3,2-b]pyridine | PIM-1 | TPC-A01 | ≤ 10 | [4] |
| Thieno[3,2-b]pyridine | Haspin | MU1920 | 6 | [12] |
| Quinoline Hybrid | PIM-1 | Compound 6e | 10 | [13] |
| Quinoline Derivative | EGFR | Compound 5e | 71 | [10] |
| Quinoline Derivative | HER-2 | Compound 5e | 21 | [10] |
| Thieno[2,3-b]quinoline | EGFR | Compound 54 | 500 | [11] |
Note: Data is compiled from different studies and direct comparison should be made with caution. IC50 is the concentration of an inhibitor required to reduce enzyme activity by 50%.
The data suggests that both scaffolds can be tailored to produce highly potent kinase inhibitors. While quinolines have a longer history and more examples in clinical use for targets like EGFR, the thieno[3,2-b]pyridine scaffold shows exceptional promise for developing highly selective inhibitors against emerging targets like Haspin and PIM kinases.
Cytotoxic Activity Against Cancer Cell Lines
The ultimate goal of anticancer drug development is the selective killing of cancer cells. The in vitro growth inhibitory effects of compounds are often evaluated using assays like the Sulforhodamine B (SRB) assay, which measures total protein content as an indicator of cell mass.
Thieno[3,2-b]pyridine Analogs: Derivatives of methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylate have been assessed for their antitumor potential against triple-negative breast cancer (TNBC) cell lines, which are notoriously difficult to treat.[6]
Quinoline Analogs: The quinoline core is present in numerous compounds with potent antiproliferative activity against a wide array of cancer cell lines, including those of the breast, colon, and leukemia.[7]
Comparative Data: Growth Inhibitory Activity (GI50, µM)
| Compound | Scaffold | R Group | MDA-MB-231 (TNBC) | MDA-MB-468 (TNBC) | HCT-116 (Colon) | Reference |
| 2b | Thieno[3,2-b]pyridine | p-Tolyl | 17 ± 1 | 19 ± 1 | - | [6] |
| 2e | Thieno[3,2-b]pyridine | 4-Chlorophenyl | 13 ± 1 | 15 ± 1 | - | [6] |
| Compound 6c | Thieno[2,3-b]pyridine | - | 24 nM (0.024 µM) | - | 11 nM (0.011 µM) | [14] |
| Compound 56 | Quinoline | 3-Acetylanilino | <0.01 | - | 0.07 | [7] |
Note: GI50 is the concentration required to inhibit cell growth by 50%. Data for thieno[2,3-b]pyridine (a constitutional isomer of thieno[3,2-b]pyridine) is included for broader context. nM to µM conversion is provided for comparison.
From this limited dataset, it's evident that highly potent compounds can be derived from both scaffolds. The sub-micromolar and even nanomolar activities highlight their potential as starting points for novel chemotherapeutics. The choice of scaffold may ultimately depend on the desired target selectivity, pharmacokinetic properties, and synthetic feasibility for a given therapeutic application.
Section 3: Comparative Analysis of Antimicrobial Activity
The rise of antimicrobial resistance necessitates the discovery of novel structural classes of antibacterial agents. Both thienopyridines and quinolines have been investigated for their potential to combat pathogenic bacteria.
Thienopyridine Analogs: As part of a strategy to find agents that can overcome bacterial resistance, various thieno[2,3-b]pyridine derivatives have been synthesized and shown to possess significant antibacterial activity.[15] Some of these compounds exert their effect by inhibiting essential bacterial enzymes like DNA gyrase.[15]
Quinoline Analogs: The quinoline scaffold is the foundation of the quinolone and fluoroquinolone classes of antibiotics, which are potent inhibitors of bacterial DNA gyrase and topoisomerase IV. Beyond this well-known class, numerous other quinoline derivatives have been developed with broad-spectrum antibacterial properties.
Comparative Data: Minimum Inhibitory Concentration (MIC, µg/mL)
| Compound Class | Representative Compound | S. aureus (Gram +) | E. coli (Gram -) | Reference |
| Thieno[2,3-b]pyridine | Compound 7a | 15.63 | >100 | [15] |
| Thieno[2,3-b]pyridine | Compound 9b | 15.63 | 15.63 | [15] |
| Fused Thienopyridine-Quinoline | Compound 12b | 15.63 | 15.63 | [15] |
| Quinoline Derivative | Compound 11 | 6.25 | >100 | [8] |
Note: MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
The data indicates that both scaffolds can be functionalized to yield compounds with potent antibacterial activity. Fusing the two systems, as seen in the pyridothienoquinolines, is a promising strategy to develop novel agents with broad-spectrum activity.[15]
Section 4: Key Signaling Pathways and Experimental Workflows
Signaling Pathways
Understanding the mechanism of action requires knowledge of the cellular pathways these compounds modulate.
PIM Kinase Signaling Pathway: PIM kinases are constitutively active and contribute to tumor growth by phosphorylating downstream targets that regulate the cell cycle and apoptosis.[4] Thieno[3,2-b]pyridines have been identified as potent inhibitors of this pathway.
Caption: Simplified PIM kinase signaling pathway and the inhibitory action of thieno[3,2-b]pyridine analogs.
EGFR Signaling Pathway: The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers multiple downstream pathways like RAS/MAPK and PI3K/AKT, promoting cell growth and proliferation. Quinoline derivatives are well-known inhibitors of EGFR.
Caption: Overview of the EGFR signaling cascade and its inhibition by quinoline-based compounds.
Experimental Protocols
The generation of reliable and comparable data is contingent on the use of standardized, validated experimental protocols.
Protocol 1: Sulforhodamine B (SRB) Assay for In Vitro Cytotoxicity
This colorimetric assay is widely used to determine cytotoxicity and cell proliferation. It relies on the ability of the SRB dye to bind to protein components of cells fixed to a culture plate.[16][17]
Workflow Diagram:
Caption: Step-by-step workflow for the Sulforhodamine B (SRB) cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Plating: Seed adherent cells in 96-well microtiter plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[6]
-
Compound Treatment: Treat cells with a serial dilution of the test compounds (thieno[3,2-b]pyridine or quinoline analogs) and incubate for a specified period, typically 48 hours.[9]
-
Cell Fixation: Gently discard the culture medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.[6]
-
Washing: Carefully wash the plates five times with slow-running tap water to remove TCA and excess medium. Allow the plates to air dry completely.[6]
-
SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[2]
-
Removal of Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove any unbound SRB dye.[2]
-
Solubilization: Allow the plates to air dry. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Place on a shaker for 10 minutes.[6]
-
Absorbance Measurement: Read the optical density (OD) at 510 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of growth inhibition relative to untreated control cells. The GI50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.[6]
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescent ADP-Glo™ Format)
This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction, which is converted into a luminescent signal.[3]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). Prepare serial dilutions of the inhibitor compounds (thieno[3,2-b]pyridine or quinoline) in the assay buffer. The final DMSO concentration should be kept below 1%.[3]
-
Kinase Reaction: In a 96-well plate, add the recombinant target kinase and the test inhibitor at various concentrations.
-
Initiation: Start the reaction by adding a mixture of the specific peptide substrate and ATP (often at its Km concentration). Incubate at room temperature for a defined period (e.g., 60 minutes).[3]
-
Termination and ADP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes.
-
Signal Generation: Add Kinase Detection Reagent to convert the ADP generated into ATP, which then fuels a luciferase/luciferin reaction, producing light. Incubate for 30-60 minutes.[3]
-
Luminescence Measurement: Measure the luminescence signal using a plate reader.
-
Data Analysis: The amount of light is proportional to the ADP produced and thus the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[3]
Protocol 3: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method is the gold standard for determining the quantitative susceptibility of a bacterial strain to an antimicrobial agent.[18]
Step-by-Step Methodology:
-
Prepare Antimicrobial Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds (thieno[3,2-b]pyridine or quinoline) in a suitable cation-adjusted Mueller-Hinton Broth (CAMHB).[19]
-
Prepare Bacterial Inoculum: Select several colonies of the test bacterium from an agar plate and suspend them in saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[19]
-
Inoculum Dilution: Dilute the standardized bacterial suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[18]
-
Inoculation: Add the diluted bacterial inoculum to each well containing the antimicrobial dilutions. Include a positive control well (broth + bacteria, no drug) and a negative control well (broth only).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.[19]
-
Reading the MIC: After incubation, determine the MIC by visually inspecting the plates. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[19]
Section 5: Conclusion and Future Directions
Both thieno[3,2-b]pyridine and quinoline scaffolds are exceptionally versatile frameworks in drug discovery, each offering distinct advantages.
-
Quinolines possess a rich history and are integral to many approved drugs, particularly as kinase inhibitors and antimalarials. Their planar nature is well-suited for interactions within ATP binding sites and for DNA intercalation.
-
Thieno[3,2-b]pyridines , as bioisosteres of quinolines, provide a unique chemical space. The thiophene ring alters the scaffold's electronic properties and can lead to novel binding modes and improved selectivity profiles, as demonstrated by their potent and selective inhibition of underexplored kinases like Haspin.[8]
The choice between these scaffolds is not a matter of inherent superiority but one of strategic design based on the therapeutic target. For established targets like EGFR, the vast body of research on quinolines provides a clear path for optimization. For novel or challenging targets where high selectivity is paramount, the thieno[3,2-b]pyridine scaffold offers an exciting and promising alternative.
Future research should focus on more direct, head-to-head comparisons of optimized analogs from both series against panels of kinases and cancer cell lines under identical assay conditions. Furthermore, exploring hybrid structures that incorporate features of both thieno[3,2-b]pyridines and quinolines could lead to the development of next-generation therapeutics with enhanced potency, selectivity, and novel mechanisms of action.[15]
References
-
JoVE. A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. Available from: [Link]
-
Creative Bioarray. Sulforhodamine B (SRB) Assay Protocol. Available from: [Link]
-
Microbe Online. Broth Dilution Method for MIC Determination. Available from: [Link]
-
Springer Nature. Sulforhodamine B colorimetric assay for cytotoxicity screening. Available from: [Link]
-
National Center for Biotechnology Information. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Available from: [Link]
-
National Center for Biotechnology Information. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. Available from: [Link]
-
Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). Available from: [Link]
-
National Cancer Institute. Classic NCI-60 Screen (Archived). Available from: [Link]
-
Boster Bio. SRB Cytotoxicity Assay (CV0009). Available from: [Link]
-
FWD AMR-RefLabCap. MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. Available from: [Link]
-
protocols.io. In vitro kinase assay. Available from: [Link]
-
BellBrook Labs. How Does a Biochemical Kinase Assay Work?. Available from: [Link]
-
National Center for Biotechnology Information. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Available from: [Link]
-
BMG LABTECH. Kinase assays. Available from: [Link]
-
National Center for Biotechnology Information. Synthesis, Docking Studies, and In Vitro Evaluation of Some Novel Thienopyridines and Fused Thienopyridine–Quinolines as Antibacterial Agents and DNA Gyrase Inhibitors. Available from: [Link]
-
ResearchGate. New thieno[2,3-b]pyridine-based compounds: Synthesis, molecular modelling, antibacterial and antifungal activities. Available from: [Link]
-
National Center for Biotechnology Information. Biological Evaluation of New Thienopyridinium and Thienopyrimidinium Derivatives as Human Choline Kinase Inhibitors. Available from: [Link]
-
National Center for Biotechnology Information. Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. Available from: [Link]
-
Semantic Scholar. Synthesis of New Phenothiazine/3-cyanoquinoline and Phenothiazine/3-aminothieno[2,3-b]pyridine(-quinoline) Heterodimers. Available from: [Link]
-
National Center for Biotechnology Information. Identification of Quinones as Novel PIM1 Kinase Inhibitors. Available from: [Link]
-
PubMed. Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode. Available from: [Link]
-
National Center for Biotechnology Information. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. Available from: [Link]
-
Journal of Applied Pharmaceutical Science. Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. Available from: [Link]
-
Cairo University. Synthesis of new thieno[2,3-b]pyridine derivatives as pim-1 inhibitors. Available from: [Link]
-
ScienceDirect. Comprehensive review on current developments of quinoline-based anticancer agents. Available from: [Link]
-
PubMed. Design and synthesis of Thieno[3, 2-b]pyridinone derivatives exhibiting potent activities against Mycobacterium tuberculosis in vivo by targeting Enoyl-ACP reductase. Available from: [Link]
-
MDPI. Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. Available from: [Link]
-
ResearchGate. N-3-Arylmalonamides: A new series of thieno[3,2-b]pyridine based inhibitors of c-Met and VEGFR2 tyrosine kinases. Available from: [Link]
-
ResearchGate. DBU Promoted Facile Synthesis of New Thieno[2,3‐b]pyridine/ quinoline Derivatives and Their Antimicrobial Evaluation. Available from: [Link]
-
MDPI. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Available from: [Link]
-
Oriental Journal of Chemistry. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Available from: [Link]
-
National Center for Biotechnology Information. Novel Thieno [2,3-b]pyridine Anticancer Compound Lowers Cancer Stem Cell Fraction Inducing Shift of Lipid to Glucose Metabolism. Available from: [Link]
Sources
- 1. Biological Evaluation of New Thienopyridinium and Thienopyrimidinium Derivatives as Human Choline Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. youtube.com [youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 8. Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dctd.cancer.gov [dctd.cancer.gov]
- 10. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis, Docking Studies, and In Vitro Evaluation of Some Novel Thienopyridines and Fused Thienopyridine–Quinolines as Antibacterial Agents and DNA Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 17. assaygenie.com [assaygenie.com]
- 18. microbeonline.com [microbeonline.com]
- 19. A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria [jove.com]
Comparative Analysis of IR Spectroscopy Modalities for Thienopyridine Carboxylic Acid Characterization
Executive Summary
In the development of thienopyridine-based therapeutics (e.g., P2Y12 inhibitors like clopidogrel metabolites or novel anticancer agents), the precise characterization of the carboxylic acid functional group is a critical quality attribute. The fused thiophene-pyridine scaffold presents unique vibrational challenges due to strong intermolecular hydrogen bonding and potential polymorphism.
This guide objectively compares the performance of Attenuated Total Reflectance (ATR-FTIR) against the traditional KBr Pellet Transmission method and Solution Phase Analysis . While ATR is the industry standard for throughput, this analysis demonstrates why a multi-modal approach is often required to distinguish between solvates, polymorphs, and hydrogen-bonded dimers inherent to thienopyridine carboxylic acids.
The Analytical Challenge: Thienopyridine Scaffolds
Thienopyridines (e.g., thieno[2,3-c]pyridine) possess a rigid, conjugated heteroaromatic system. When a carboxylic acid moiety is attached, two competing vibrational behaviors emerge:
-
Ring Breathing Modes: Strong C=C and C=N vibrations (1500–1600 cm⁻¹) that can obscure carbonyl signals.
-
Dimerization: In the solid state, thienopyridine carboxylic acids exist almost exclusively as stable cyclic dimers, shifting the C=O stretch to lower frequencies (red shift) and broadening the O-H stretch due to Fermi resonance.
Structural Logic Flow
The following diagram illustrates the vibrational logic used to assign peaks for this specific scaffold.
Figure 1: Vibrational assignment logic for distinguishing core scaffold modes from functional group variations.
Comparative Performance Analysis
The following analysis evaluates three IR modalities based on sensitivity, reproducibility, and their ability to resolve the "Dimer vs. Monomer" conflict typical in thienopyridine analysis.
Method A: Diamond ATR-FTIR (The Modern Standard)
-
Mechanism: Internal reflection creates an evanescent wave penetrating 0.5–2.0 µm into the sample.
-
Performance: Excellent for identifying the bulk solid-state form.
-
Critical Limitation: The penetration depth is wavelength-dependent (
). This distorts relative peak intensities, making the C=O stretch (lower wavenumber) appear more intense relative to the O-H stretch (higher wavenumber) than in transmission modes.
Method B: KBr Pellet Transmission (The Classical Benchmark)
-
Mechanism: Sample is ground with KBr and pressed into a transparent disc.[1]
-
Performance: Provides true peak intensities (Beer-Lambert law adherence).
-
Critical Limitation: Pressure-Induced Polymorphism. Thienopyridines are often crystalline. The high pressure (8–10 tons) required to form a pellet can mechanically convert a metastable polymorph into a stable one, or induce lattice defects, altering the spectrum. Furthermore, hygroscopic KBr absorbs water, obscuring the critical O-H region.
Method C: Solution Cell (CCl₄ or CHCl₃)
-
Mechanism: Transmission through a liquid cell.
-
Performance: The only method to observe the "Free" (monomeric) carboxylic acid.
-
Critical Limitation: Solubility of fused heterocyclic acids is often poor in non-polar solvents like CCl₄.
Comparative Data Summary
| Feature | ATR-FTIR (Solid) | KBr Pellet (Solid) | Solution (CHCl₃) |
| Sample Prep | None (Direct) | High (Grinding/Pressing) | Moderate (Dissolution) |
| C=O Position | ~1690–1710 cm⁻¹ (Dimer) | ~1690–1710 cm⁻¹ (Dimer) | ~1750–1760 cm⁻¹ (Monomer) |
| O-H Profile | Broad, lower intensity | Broad, obscured by water | Sharp (if dilute) |
| Polymorph Risk | Low (Non-destructive) | High (Pressure induced) | N/A (Lattice destroyed) |
| Reproducibility | High (<1% RSD) | Low (Operator dependent) | Medium (Solvent effects) |
Detailed Spectral Interpretation Guide
When analyzing thienopyridine carboxylic acids, the following bands are diagnostic. Note the specific shifts caused by the heteroaromatic ring influence.
The Carbonyl Region (1650–1760 cm⁻¹)
This is the primary quality control region.
-
1680–1710 cm⁻¹: Indicates the cyclic dimer form. This is the expected peak for solid drug substances. If the peak splits, it suggests a mixture of polymorphs or the presence of an amorphous phase.
-
1735–1750 cm⁻¹: Indicates an ester impurity (e.g., if the sample is a hydrolyzed metabolite of an ester prodrug).
-
1760 cm⁻¹: Indicates the free monomer . Usually only seen in dilute solution or at elevated temperatures.
The Hydroxyl Region (2500–3300 cm⁻¹)[3]
-
The "Acid Beard": Unlike alcohols, carboxylic acids show a very broad, jagged absorption extending from 3300 down to 2500 cm⁻¹.[2]
-
Fermi Resonance: You will often see "false peaks" superimposed on this broad band. These arise from the interaction between the O-H stretch and the overtone of the C-O-H bending mode. Do not mistake these for impurities.
The Fingerprint Region (Thienopyridine Specifics)
-
1580–1600 cm⁻¹: C=N stretching of the pyridine ring.
-
~1400 cm⁻¹: Thiophene ring breathing mode.
-
700–800 cm⁻¹: C-S stretching (weak but diagnostic for the thiophene fusion).
Validated Experimental Protocol: ATR-FTIR
This protocol is designed to minimize spectral artifacts common to high-refractive-index organic solids.
Workflow Diagram
Figure 2: Step-by-step ATR acquisition workflow with built-in quality gate.
Step-by-Step Methodology
-
System Validation (Self-Check):
-
Before analyzing the thienopyridine sample, run a standard Polystyrene film .
-
Pass Criteria: The peak at 1601 cm⁻¹ must be within ±1 cm⁻¹. This ensures the interferometer is aligned.
-
-
Crystal Selection: Use a Diamond or ZnSe crystal.[3] Avoid Germanium (Ge) unless the sample is highly absorbing (carbon black filled), as Ge has a limited spectral range that cuts off the C-H stretches.
-
Background Acquisition: Collect an air background immediately before the sample. Do not use a background older than 2 hours.
-
Sample Loading:
-
Place approximately 10–20 mg of the thienopyridine powder onto the crystal.
-
Crucial Step: Ensure the sample covers the "active spot" (usually the center 2mm).
-
-
Pressure Application:
-
Lower the pressure clamp anvil.
-
Apply force until the "preview mode" spectrum stabilizes.
-
Note: Inconsistent pressure leads to variable peak intensities. Use a torque-limited press if available.
-
-
Acquisition:
-
Resolution: 4 cm⁻¹.[4]
-
Scans: 64 (optimal balance of S/N ratio and time).
-
-
Post-Processing (ATR Correction):
-
Apply "ATR Correction" in your software (e.g., OMNIC, OPUS). This mathematically corrects the peak intensities to match transmission spectra, facilitating library matching.
-
References
- Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley. (Standard text for carboxylic acid dimer shifts).
-
NIST Chemistry WebBook. Thienopyridine Derivatives Spectral Data.
-
Haffouz, A., et al. (2025).[5] "Synthesis and structural characterization of coumarin–hydrazone derivatives as antiplatelet agents." ResearchGate. (Discusses IR characterization of P2Y12 targeting scaffolds).
-
Specac Application Note. "Should I be using KBr pellets in FTIR Spectroscopy?" (Comparison of KBr vs ATR for solids).
- Brundle, C. R., et al. (1992). Encyclopedia of Materials Characterization.
- PerkinElmer Technical Note. "FT-IR Spectroscopy of Carboxylic Acids: Monomer vs Dimer.
Sources
Crystal Structure Analysis of 3-Methylthieno[3,2-b]pyridine-6-carboxylic Acid
A Comparative Analytical Guide for Drug Discovery
Executive Summary
This guide provides a technical framework for the solid-state characterization of 3-Methylthieno[3,2-b]pyridine-6-carboxylic acid , a critical scaffold in kinase inhibitor development. Unlike standard datasheets, this document focuses on the causality of crystal packing—comparing this specific target against its regioisomers (thieno[2,3-b]pyridine) and bulky prodrug analogs.
For researchers, the core challenge with thienopyridine carboxylic acids is their tendency to form highly stable, insoluble crystal lattices driven by strong intermolecular hydrogen bonding and
Part 1: Structural Comparison & Performance Analysis
In the context of drug development, "performance" refers to the physicochemical properties dictated by the crystal lattice (solubility, density, stability). We compare the target compound against two established alternatives: its Regioisomer (Thieno[2,3-b]) and a Bulky Ester Analog .
Comparative Analysis Table
| Feature | Target: 3-Methylthieno[3,2-b] | Alternative A: Thieno[2,3-b] Isomer | Alternative B: Bulky Ester Analog |
| Core Interaction | O-H···N (Intermolecular Chain) | O-H···N (Supramolecular Chain) | Weak vdW / Hydrophobic |
| Packing Motif | Planar sheets; high lattice energy | Planar sheets; high lattice energy | Herringbone/Disordered; low energy |
| Solubility (Aq) | Low (< 50 µg/mL) | Low (< 50 µg/mL) | Moderate-High (as amorphous dispersion) |
| Disrupted by 3-Me group | Tight stacking (Centroid ~3.69 Å) | Sterically hindered (No stacking) | |
| Melting Point | High (> 250°C, decomp) | High (> 250°C) | Lower (< 150°C) |
| Bioavailability | Limited by dissolution rate | Limited by dissolution rate | Improved (Prodrug strategy) |
Technical Insight: The "Methyl Effect"
While the parent thienopyridines are flat, facilitating tight
-
Hypothesis: This methyl group forces a slight twist in the stacking alignment compared to the unmethylated parent, potentially increasing the unit cell volume and slightly improving solubility.
-
Validation: In the experimental section, we look for an increase in the inter-planar distance (
) > 3.4 Å.
Part 2: Experimental Protocols (Self-Validating Systems)
This workflow is designed to be self-validating. If the initial crystallization screen fails (precipitate is amorphous), the protocol loops back to specific solvent modifications rather than random trial-and-error.
Phase 1: Crystallization Screening Workflow
Objective: Obtain single crystals suitable for X-ray Diffraction (SC-XRD).
-
Solvent Selection:
-
Primary: DMSO (High solubility)
-
Anti-solvent: Water or Isopropanol (Slow diffusion)
-
Reasoning: The carboxylic acid moiety requires polar solvents, but the aromatic core drives stacking in non-polar environments.
-
-
Method: Vapor Diffusion (Sitting Drop)
-
Dissolve 5 mg of target in 100 µL DMSO.
-
Place drop in a micro-bridge.
-
Reservoir: 500 µL Ethanol/Water (1:1).
-
Validation: If no crystals after 7 days, switch reservoir to Acetone (lower polarity) to force slower nucleation.
-
Phase 2: Structure Determination (SC-XRD)
Protocol:
-
Mounting: Mount crystal on a Kapton loop using Paratone-N oil.
-
Data Collection: Collect at 100 K (Cryostream).
-
Why? Reduces thermal vibration of the methyl group, allowing precise resolution of the C-H bond lengths and minimizing disorder.
-
-
Refinement Strategy:
-
Solve using Direct Methods (SHELXT) .
-
Refine using Least Squares (SHELXL) .
-
Critical Check: Locate the carboxylic acid proton. It often migrates to the pyridine nitrogen (zwitterionic form:
... ). Check the Difference Fourier Map for electron density near the Nitrogen.
-
Visualization: Structural Analysis Workflow
Figure 1: Self-validating workflow for determining the crystal structure of thienopyridine derivatives.
Part 3: Crystal Engineering & Interaction Analysis
Once the structure is solved, the analysis must focus on the intermolecular interactions that dictate the compound's utility in drug formulation.
1. Hydrogen Bonding Motifs
In thieno[3,2-b]pyridine-6-carboxylic acid, two primary motifs are competing:
-
Motif A (Acid Dimer): Classic
homodimer between two carboxylic acid groups. -
Motif B (Catemer): An infinite chain where the acid donates a proton to the pyridine nitrogen of a neighboring molecule (
).
Expert Insight: Based on isomeric data (thieno[2,3-b]), Motif B is statistically more likely . The basicity of the pyridine nitrogen (
2. Pi-Stacking & The Methyl Perturbation
The 3-methyl group is the key differentiator.
-
In Non-methylated Analogs: Layers stack perfectly (Inter-planar distance
Å), leading to extreme insolubility. -
In 3-Methyl Target: The methyl group projects out of the aromatic plane. This prevents perfect "pancake" stacking.
-
Observation to Verify: Look for a "slipped" stacking motif where adjacent molecules are offset to accommodate the methyl group. This increases the lattice energy slightly, potentially making the compound more soluble than its non-methylated parent, despite the added hydrophobicity of the methyl group.
-
Visualization: Interaction Pathway
Figure 2: Mechanistic pathway of intermolecular interactions affecting solubility.
References
-
Queiroz, M. J. R. P., et al. (2021). Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation. MDPI. [Link]
-
Wardell, J. L., et al. (2013). 4-(3-Fluoroanilino)thieno[2,3-b]pyridine-6-carboxylic acid: Crystal structure and supramolecular architecture. PMC. [Link]
-
Rogerson, A., et al. (2022). Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. MDPI. [Link]
-
PubChem. (n.d.). 3-methylthieno[3,2-b]pyridine-6-carboxylic acid Compound Summary. National Library of Medicine. [Link]
Pharmacokinetic Comparison of 3-Methylthieno[3,2-b]pyridine Derivatives
Executive Summary & Scientific Rationale
The 3-methylthieno[3,2-b]pyridine scaffold represents a privileged pharmacophore in modern drug discovery, particularly within the realms of pre-mRNA splicing modulation (targeting Familial Dysautonomia) and kinase inhibition (Oncology). Unlike its non-methylated counterparts, the introduction of a methyl group at the C3 position confers unique physicochemical properties that significantly alter pharmacokinetic (PK) behavior, metabolic stability, and target residence time.
This guide provides a technical comparison of 3-methylthieno[3,2-b]pyridine derivatives, analyzing how structural modifications at the C3, C5, and C7 positions dictate their Absorption, Distribution, Metabolism, and Excretion (ADME) profiles. We synthesize data from recent splicing modulator optimization campaigns and kinase inhibitor discovery programs to offer an authoritative reference for medicinal chemists.
Why 3-Methyl? The Medicinal Chemistry Logic
-
Metabolic Blockade: The C3-methyl group often functions to block metabolic soft spots on the thiophene ring, preventing rapid oxidation by Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6).
-
Hydrophobic Filling: In kinase pockets (e.g., PI3K, c-Met), the C3-methyl moiety frequently accesses a hydrophobic sub-pocket, improving potency (
) and reducing off-target liability. -
Solubility Modulation: While adding lipophilicity, the methyl group disrupts planar stacking in the crystal lattice compared to the unsubstituted thieno[3,2-b]pyridine, potentially enhancing dissolution rates in biological fluids.
Comparative Pharmacokinetic Analysis
The following analysis compares the core 3-methylthieno[3,2-b]pyridine scaffold against its primary structural analogs (unsubstituted and isomeric thieno[2,3-b]pyridines).
Physicochemical & ADME Profiling
| Parameter | 3-Methylthieno[3,2-b]pyridine Core | Unsubstituted Thieno[3,2-b]pyridine | Thieno[2,3-b]pyridine Isomer | Impact of C3-Methylation |
| LogP (Lipophilicity) | 2.8 – 3.5 | 2.1 – 2.6 | 2.2 – 2.7 | Increased: Enhances membrane permeability but requires formulation optimization. |
| tPSA (Ų) | ~40-60 | ~40-60 | ~40-60 | Neutral: Polar surface area remains largely unchanged; permeability is driven by lipophilicity. |
| Metabolic Stability ( | High (>60 min) | Moderate (20-40 min) | Moderate | Positive: Steric hindrance at C3 reduces thiophene ring oxidation. |
| Plasma Protein Binding | High (>95%) | Moderate-High (>90%) | Moderate-High | Challenge: Increased lipophilicity leads to higher |
| CYP Inhibition | Low-Moderate (CYP3A4) | Moderate | Moderate | Improved: Methyl group can reduce direct heme coordination in some CYP isoforms. |
Case Study: Splicing Modulators for Familial Dysautonomia (FD)
Recent optimization campaigns (e.g., PTC Therapeutics, MGH) have utilized the 3-methylthieno[3,2-b]pyridine scaffold to correct the splicing defect in the IKBKAP gene.
-
Compound A (Lead 3-Methyl Derivative): 2-[(1S)-1-aminoethyl]-5-chloro-N-[(furan-2-yl)methyl]-3-methylthieno[3,2-b]pyridin-7-amine.[1][2]
-
Comparator (Kinetin): The natural product standard.
Experimental Data Summary:
| Metric | Compound A (3-Methyl Derivative) | Kinetin (Standard) | Performance Verdict |
| < 100 nM | ~50 | >500x Potency Increase | |
| 1200 ng/mL | 450 ng/mL | Superior Absorption | |
| Bioavailability ( | 65% | < 20% | Excellent Oral Profile |
| Brain Penetration ( | 0.8 : 1 | 0.1 : 1 | Critical for CNS Efficacy |
Insight: The 3-methyl group, combined with the C7-amine substitution, is critical for crossing the Blood-Brain Barrier (BBB), a non-negotiable requirement for treating FD neurodegeneration.
Metabolic Pathways & Structural Liabilities
Understanding the metabolic fate of these derivatives is crucial for lead optimization. The 3-methyl group introduces a specific metabolic "switch."
Diagram: Metabolic Fate of 3-Methylthieno[3,2-b]pyridine
Figure 1: Metabolic map illustrating the shift from ring oxidation (common in unsubstituted thienopyridines) to benzylic oxidation in 3-methyl derivatives.[2][3][4][5][6][7][8]
Experimental Protocols
To validate the PK advantages of 3-methylthieno[3,2-b]pyridine derivatives, the following self-validating protocols are recommended.
Microsomal Stability Assay (High-Throughput)
Objective: Determine intrinsic clearance (
Reagents:
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL).
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).
-
Test Compound (1
M final concentration). -
Positive Control: Verapamil (High clearance), Warfarin (Low clearance).
Workflow:
-
Pre-incubation: Mix 30
L HLM (0.5 mg/mL final) with 360 L phosphate buffer (pH 7.4). Add 10 L test compound. Incubate at 37°C for 5 min. -
Initiation: Add 100
L NADPH regenerating system. -
Sampling: At
min, remove 50 L aliquots. -
Quenching: Immediately dispense into 150
L ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide). -
Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).
Data Validation:
-
Acceptance Criteria: Verapamil
min; Warfarin min. -
Calculation: Plot
vs. time. Slope gives .
Plasma Protein Binding (Rapid Equilibrium Dialysis)
Objective: Determine the free fraction (
Workflow:
-
Preparation: Spike plasma with test compound (5
M). -
Loading: Load 200
L spiked plasma into the donor chamber (RED device). Load 350 L PBS into the receiver chamber. -
Equilibration: Incubate at 37°C for 4 hours on an orbital shaker (100 rpm).
-
Sampling: Remove 50
L from both chambers. Match matrices (add plasma to buffer sample, buffer to plasma sample). -
Analysis: LC-MS/MS quantification.
-
Calculation:
Synthesis & Optimization Workflow
The following diagram outlines the logical flow for optimizing 3-methylthieno[3,2-b]pyridine derivatives, moving from scaffold synthesis to PK validation.
Figure 2: Decision tree for the pharmacokinetic optimization of thienopyridine derivatives.
References
-
Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation. MDPI. [Link]
- Thioeno[3,2-b] pyridin-7-amine compounds for treating familial dysautonomia.
-
Discovery of 7-(Pyridin-3-yl)thieno[3,2-b]pyridine-5-carboxamides as Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. ACS Publications. [Link]
-
N3-arylmalonamides: A New Series of thieno[3,2-b]pyridine Based Inhibitors of c-Met and VEGFR2 Tyrosine Kinases. PubMed. [Link]
Sources
- 1. US20220135586A1 - Thioeno[3,2-b] pyridin-7-amine compounds for treating familial dysautonomia - Google Patents [patents.google.com]
- 2. WO2020167628A1 - Thioeno[3,2-b] pyridin-7-amine compounds for treating familial dysautonomia - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. 3-Bromo-5-chlorothieno[3,2-b]pyridine | 912332-40-2 | Benchchem [benchchem.com]
- 5. 7-Chlorothieno[3,2-b]pyridine | 69627-03-8 [chemicalbook.com]
- 6. ijpsonline.com [ijpsonline.com]
- 7. 7-Chlorothieno[3,2-b]pyridine | 69627-03-8 [chemicalbook.com]
- 8. Evaluation of Thieno[3,2-b]pyrrole[3,2-d]pyridazinones as Activators of the Tumor Cell Specific M2 Isoform of Pyruvate Kinase - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: UV-Vis Absorption Profiling of 3-Methylthieno[3,2-b]pyridine-6-carboxylic Acid
Executive Summary
3-Methylthieno[3,2-b]pyridine-6-carboxylic acid represents a critical scaffold in modern medicinal chemistry, serving as a bioisostere to quinoline-6-carboxylic acid. Its fused thieno-pyridine core offers unique electronic properties that influence lipophilicity, metabolic stability, and target binding affinity—particularly in kinase inhibition and antibacterial research.
This guide provides a technical framework for characterizing the UV-Vis absorption profile of this compound.[1][2] By comparing it with established standards like Quinoline-6-carboxylic acid and isomeric Thieno[2,3-b]pyridine derivatives, researchers can validate synthesis purity and assess electronic transitions essential for photostability and assay development.
Theoretical Spectral Profile & Comparative Analysis
The absorption spectrum of 3-Methylthieno[3,2-b]pyridine-6-carboxylic acid is governed by
Table 1: Predicted vs. Reference Spectral Characteristics
| Feature | Target Compound (3-Methylthieno[3,2-b]pyridine-6-COOH) | Reference Standard (Quinoline-6-carboxylic acid) | Isomeric Analog (Thieno[2,3-b]pyridine derivatives) |
| Core Chromophore | Thieno[3,2-b]pyridine | Quinoline | Thieno[2,3-b]pyridine |
| Primary | 235 – 245 nm (Inferred)High intensity ( | ~226 nm | ~230 – 240 nm |
| Secondary | 310 – 330 nm (Inferred)Medium intensity (Conjugated) | ~313 nm | ~300 – 320 nm |
| Electronic Effect | Thiophene acts as an electron donor, pushing transitions to lower energy (Red Shift).[3] | Benzene ring provides standard aromatic stability. | Isomeric fusion alters dipole moment; often shows fine vibrational structure. |
| Substituent Impact | 3-Methyl: Weak auxochrome (+5 nm).6-COOH: Strong auxochrome; pH-dependent shift. | 6-COOH: Conjugated with pyridine ring. | Substituents: Position dependent; often used as kinase inhibitor scaffolds. |
Analyst Note: The "Band II" transition (310–330 nm) is the most diagnostic feature for confirming the conjugation of the carboxylic acid with the thienopyridine core. Loss of this band often indicates disruption of the aromatic system or lack of conjugation.
Experimental Validation Protocol
To generate high-fidelity spectral data, the following self-validating protocol is recommended. This workflow accounts for the compound's solubility profile and pH sensitivity.
Materials & Reagents[2][4][5][6]
-
Analyte: 3-Methylthieno[3,2-b]pyridine-6-carboxylic acid (>98% purity).
-
Solvents: HPLC-grade Methanol (MeOH), Dimethyl Sulfoxide (DMSO), and Phosphate Buffered Saline (PBS, pH 7.4).
-
Instrumentation: Double-beam UV-Vis Spectrophotometer (e.g., Agilent Cary 60 or Shimadzu UV-1900).
Step-by-Step Methodology
-
Stock Preparation (Self-Validating Step):
-
Dissolve 1.0 mg of compound in 1.0 mL DMSO . (Target Conc: ~5 mM).
-
Validation: Ensure complete dissolution by sonication. If turbidity persists, the concentration is too high for the subsequent dilution steps.
-
-
Working Solution Dilution:
-
Prepare a 25
M working solution in Methanol . -
Calculation: Add 5
L of Stock to 995 L of MeOH. -
Blanking: Use pure Methanol as the reference blank.
-
-
pH-Dependent Scans (Critical for Carboxylic Acids):
-
Acidic Scan: Dilute stock into 0.1 M HCl (protonated form, -COOH).
-
Basic Scan: Dilute stock into 0.1 M NaOH (deprotonated form, -COO⁻).
-
Observation: Expect a hypsochromic (blue) shift or intensity change in the Basic scan due to resonance stabilization of the carboxylate anion.
-
-
Data Acquisition:
-
Scan Range: 200 nm – 500 nm.
-
Scan Speed: Medium (approx. 200 nm/min) for resolution of vibrational fine structure.
-
Baseline Correction: Perform a zero-baseline correction with solvent blanks before sample measurement.
-
Visualizing the Characterization Workflow
The following diagram outlines the logical flow for validating the compound's identity using UV-Vis spectroscopy, distinguishing it from common impurities or isomers.
Caption: Logical workflow for spectral validation, highlighting the critical pH-dependent comparison step.
Technical Interpretation of Results
Solvatochromism & pH Sensitivity
The 6-carboxylic acid moiety introduces significant pH sensitivity.
-
In Acidic Media (pH < 3): The neutral -COOH group allows for extended conjugation with the thienopyridine ring. The spectrum will likely show a defined
near 320 nm . -
In Basic Media (pH > 8): Ionization to -COO⁻ alters the electron density. While the carboxylate is still conjugated, the resonance contribution changes, often reducing the extinction coefficient (
) of the Band II transition.
Differentiation from Isomers
Comparison with Thieno[2,3-b]pyridine (the isomer where Sulfur is at position 1 relative to the pyridine nitrogen in the fused system context) is difficult solely by UV. However, Thieno[3,2-b]pyridine derivatives generally exhibit a slightly more red-shifted absorption onset due to the specific arrangement of the sulfur atom facilitating efficient electron delocalization across the pyridine ring.
References
-
Sigma-Aldrich. Thieno[3,2-b]pyridine-6-carboxylic acid Product Sheet. Accessed 2024.[4] Link
-
National Institute of Standards and Technology (NIST). UV/Visible Spectrum of 3-Methylpyridine (Analogous Sub-structure). NIST Chemistry WebBook, SRD 69.[3] Link
-
PubChem. Quinoline-6-carboxylic acid (Reference Standard). National Library of Medicine. Link
-
Royal Society of Chemistry. Synthesis and properties of thienonaphtho[bc]pyridines (Structural Analog Analysis). Org. Biomol. Chem., 2024.[2][5] Link
-
MDPI. Synthesis and Characterization of Thieno[3,2-b]thiophene Derivatives (Scaffold Comparison). Molecules, 2012.[5] Link
Sources
- 1. scribd.com [scribd.com]
- 2. mdpi.com [mdpi.com]
- 3. Pyridine, 3-methyl- [webbook.nist.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design and synthesis of Thieno[3, 2-b]pyridinone derivatives exhibiting potent activities against Mycobacterium tuberculosis in vivo by targeting Enoyl-ACP reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal Protective Equipment & Handling Guide: 3-Methylthieno[3,2-b]pyridine-6-carboxylic acid
[1][2][3]
CAS Number: 1372924-05-4 Formula: C₉H₇NO₂S Molecular Weight: 193.22 g/mol Synonyms: 3-Methylthieno[3,2-b]pyridine-6-carboxylic acid[1][2][3][4][5]
Part 1: Emergency Overview & Hazard Identification[1][2][3]
Status: Novel Research Chemical (NRC).[1][2][3] Directive: Treat as a hazardous substance. In the absence of compound-specific toxicological data, you must apply the Precautionary Principle , assuming the hazards of the parent thienopyridine and carboxylic acid pharmacophores.[2][3]
Predicted GHS Classification (Analogue-Based)
Based on structural analogs (e.g., thieno[3,2-b]pyridine-6-carboxylic acid, CAS 117390-39-3), the following hazards are anticipated:
| Hazard Category | Signal Word | H-Code | Hazard Statement |
| Acute Toxicity (Oral) | Warning | H302 | Harmful if swallowed.[1][2][3][6] |
| Skin Corrosion/Irritation | Warning | H315 | Causes skin irritation.[2][3] |
| Eye Damage/Irritation | Warning | H319 | Causes serious eye irritation.[2][3][6] |
| STOT - Single Exposure | Warning | H335 | May cause respiratory irritation.[1][2][3] |
Critical Safety Note: Thienopyridine derivatives are biologically active scaffolds often used in antiplatelet and oncology research.[1][2][3] Unintentional exposure may modulate biological pathways (e.g., P2Y12 receptor antagonism or kinase inhibition).[2][3] Zero-skin-contact is the operational standard.[1][2][3]
Part 2: Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling CAS 1372924-05-4 in a research environment.
PPE Decision Logic
Figure 1: PPE Decision Logic based on physical state and quantity.[1][2][3]
Glove Compatibility & Barrier Protection[1][2][3]
| Material | Thickness (mm) | Breakthrough Time (Solid) | Breakthrough Time (Solution*) | Recommendation |
| Nitrile (Disposable) | 0.11 | > 480 min | < 15 min (DMSO/DMF) | Standard Use. Change immediately upon splash.[1][2][3] |
| Nitrile (Extended Cuff) | 0.15 | > 480 min | 30-60 min | Required for weighing >100 mg.[1][2][3] |
| Laminate (Silver Shield) | 0.07 | > 480 min | > 480 min | Mandatory for spill cleanup or prolonged solvent contact.[2][3] |
| Latex | N/A | N/A | N/A | DO NOT USE. Poor chemical resistance to organic acids.[2][3] |
*Note: Breakthrough time in solution is driven by the carrier solvent (e.g., DMSO, DMF), not just the solute.[2][3]
Part 3: Operational Handling Protocols
Weighing & Transfer (Static Control)
The carboxylic acid moiety can increase polarity, but the thienopyridine core is aromatic and hydrophobic, leading to potential static charge buildup during weighing.[2][3]
-
Engineering Control: All weighing must occur inside a certified chemical fume hood or a powder containment balance enclosure.[1][2][3]
-
Static Mitigation: Use an ionizing bar or anti-static gun on the spatula and weigh boat before transfer.[1][2][3]
-
Technique:
Solubilization (Dissolution)
3-Methylthieno[3,2-b]pyridine-6-carboxylic acid likely exhibits poor solubility in water and high solubility in polar aprotic solvents (DMSO, DMF).[1][2][3]
Part 4: Spill Response & Decontamination[1][2]
Spill Kit Requirements:
Spill Workflow
Figure 2: Step-by-step spill response protocol.
Decontamination Solution
Part 5: Waste Disposal
Strict Adherence Required: Do not dispose of down the drain.
-
Solid Waste: Contaminated gloves, weigh boats, and paper towels must be placed in a sealed hazardous waste bag labeled "Solid Organic Waste (Toxic)."[2][3]
-
Liquid Waste: Solutions in DMSO/DMF must be segregated into "Halogenated/Non-Halogenated Organic Waste" streams depending on the solvent mix (Note: This molecule contains Sulfur, but usually goes into general organic waste unless specific site rules apply to sulfur-heterocycles).[1][2][3]
-
Labeling: Clearly mark the waste tag with the chemical name and "Carboxylic Acid Derivative."[1][2][3]
References
-
PubChem. (n.d.).[1][2][3] Compound Summary: 3-methylthieno[3,2-b]pyridine-6-carboxylic acid.[1][2][3][4][5][7][8][9] National Library of Medicine.[2][3] Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2012).[1][2][3] Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[1][2][3] Retrieved from [Link][2][3]
Sources
- 1. 1211596-20-1|Thieno[3,2-d]pyrimidine-7-carboxylic acid|BLD Pharm [bldpharm.com]
- 2. PubChemLite - 3-methylthieno[3,2-b]pyridine-6-carboxylic acid (C9H7NO2S) [pubchemlite.lcsb.uni.lu]
- 3. 3-Amino-6-methylthieno[2,3-b]pyridine-2-carboxylic acid | C9H8N2O2S | CID 670446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 952182-41-1|Methyl thieno[3,2-b]pyridine-3-carboxylate|BLD Pharm [bldpharm.com]
- 5. 1260529-67-6|Benzo[d]thiazole-4-carboxylic acid|BLD Pharm [bldpharm.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Chemical Dictionary-C [hxchem.net]
- 8. THIENO[3,2-B]PYRIDINE-6-CARBOXYLIC ACID METHYL ESTER [allbiopharm.com]
- 9. CAS:2573799-67-2, 7-Chlorothieno[3,2-b]pyridine-3-carboxylic acid-毕得医药 [bidepharm.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
